Fmoc-NH-PEG15-CH2CH2COOH
Description
Properties
Molecular Formula |
C48H77NO19 |
|---|---|
Molecular Weight |
972.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C48H77NO19/c50-47(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-49-48(52)68-41-46-44-7-3-1-5-42(44)43-6-2-4-8-45(43)46/h1-8,46H,9-41H2,(H,49,52)(H,50,51) |
InChI Key |
QQVRPRDTWMHMMF-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-N-amido-PEG15-acid |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of Fmoc-NH-PEG15-CH2CH2COOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and peptide synthesis. This document offers a qualitative summary of its solubility in common organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the structure-solubility relationship.
Core Concepts: Structure and Solubility
This compound is a complex molecule with distinct structural components that dictate its solubility profile. The presence of a long, hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances its solubility in aqueous and polar organic solvents. Conversely, the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group contributes to its solubility in certain non-polar organic solvents. The terminal carboxylic acid provides a site for further conjugation and can influence solubility depending on the pH of the solvent system.
Qualitative Solubility Profile
| Organic Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | The polarity of DCM is suitable for dissolving both the PEG chain and the Fmoc group. |
| Chloroform (B151607) | CHCl₃ | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for many PEGylated compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | A highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic molecules, including those with both polar and non-polar regions.[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Another highly polar aprotic solvent, DMSO is known for its ability to dissolve a wide variety of compounds.[1] |
| Methanol (B129727) | CH₃OH | Polar Protic | Soluble to Moderately Soluble | The polarity of methanol allows for good interaction with the PEG chain. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, ethanol's polarity is favorable for dissolving the PEG portion of the molecule. |
| Toluene (B28343) | C₇H₈ | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the hydrophilic PEG chain, though the Fmoc group may contribute to some limited solubility. |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble | Diethyl ether is a non-polar solvent and is generally not suitable for dissolving polar molecules like PEG.[1] |
| Hexane (B92381) | C₆H₁₄ | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar compounds. |
Experimental Protocol: Determination of Solubility
The following is a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent using the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Stock Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the solvent.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the solubility of the compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Structure-Solubility Relationship
The following diagram illustrates the logical relationship between the different structural moieties of this compound and their influence on its solubility in different types of organic solvents.
Caption: Structure-solubility relationship of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective application in research and development. For critical applications, it is strongly recommended to determine the solubility experimentally using the protocol provided or a similar validated method.
References
Fmoc-NH-PEG15-CH2CH2COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and potential applications of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional linker molecule integral to advanced bioconjugation, drug delivery, and peptide synthesis.
Core Molecular Data
The fundamental properties of this compound are summarized below. This polyethylene (B3416737) glycol (PEG) linker is functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, separated by a 15-unit PEG chain.
| Property | Value | Reference |
| Molecular Weight | 972.12 | [1][2] |
| Chemical Formula | C48H77NO19 | [1][2] |
Applications in Bioconjugation and Drug Development
Fmoc-NH-PEG-COOH derivatives are crucial tools in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under basic conditions to allow for subsequent conjugation. The terminal carboxylic acid can be activated to react with amine groups on proteins, antibodies, or other molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Conceptual Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound in solid-phase peptide synthesis (SPPS). This process allows for the controlled, sequential addition of amino acids to build a peptide chain with a C-terminal PEG linker.
Hypothetical Signaling Pathway Modulation
This compound can be used to synthesize targeted therapeutic agents. For instance, a peptide synthesized with this linker could be designed to inhibit a specific protein-protein interaction in a signaling pathway, as conceptualized below.
Experimental Protocols
1. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure: The Fmoc-protected substrate (e.g., resin-bound peptide) is treated with the deprotection solution for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. Following deprotection, the substrate is thoroughly washed with DMF to remove reagents.
2. Carboxylic Acid Activation and Amine Coupling:
-
Reagents: A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Procedure: The carboxylic acid of this compound is pre-activated with the coupling agent and base in a suitable solvent (e.g., DMF) for several minutes. The amine-containing molecule is then added to the activated ester solution, and the reaction is allowed to proceed at room temperature for 1-24 hours. The resulting conjugate is then purified, typically by high-performance liquid chromatography (HPLC).
References
Thermal Stability of Fmoc-NH-PEG15-CH2CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the thermal properties of this reagent is critical for ensuring its integrity during storage, handling, and experimental procedures.
Core Concepts: Structural Contributions to Thermal Stability
The thermal stability of this compound is primarily dictated by its two key functional components: the polyethylene (B3416737) glycol (PEG) spacer and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
-
Polyethylene Glycol (PEG) Chain: The PEG portion of the molecule is a long-chain polyether, which is known for its relatively high thermal stability. The thermal decomposition of PEG typically begins at temperatures well above 300°C.[1] This suggests that the PEG backbone itself is not the primary limiting factor for the thermal stability of the overall molecule under typical laboratory conditions.
-
Fmoc Protecting Group: The Fmoc group is a base-labile protecting group for amines.[2] However, it is also susceptible to thermal cleavage.[3][4] Studies have shown that the Fmoc group can be cleaved from amino acids at elevated temperatures, with cleavage observed at temperatures around 120°C in solvents like DMSO, DMF, and NMP.[4][5] This thermal lability is the most significant factor determining the upper-temperature limit for handling and storing this compound.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Recommended Long-Term Storage | -18°C to -20°C | [6][7] Common recommendation from suppliers to ensure stability. |
| Recommended Short-Term Storage (Solutions) | -20°C (1 month), -80°C (6 months) | [7] For a similar Fmoc-PEG4-acid compound, indicating solution instability. |
| Appearance | White Solid or Viscous Liquid | [6] Physical state at room temperature. |
| Fmoc Group Thermal Cleavage Temperature | ~120°C | [4][5] Dependent on solvent and heating method (e.g., microwave). |
| PEG Thermal Decomposition Onset | ~340°C | [1] For high molecular weight PEG, indicating high stability of the PEG chain. |
Experimental Protocols for Stability Assessment
To rigorously determine the thermal stability of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the decomposition temperature of the compound.
-
Objective: To identify the temperature at which the molecule begins to degrade.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss, after accounting for any solvent evaporation, indicates the beginning of thermal decomposition. The primary weight loss is expected to correspond to the cleavage and volatilization of the Fmoc group.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting and decomposition.
-
Objective: To determine the melting point and to observe any exothermic or endothermic events associated with decomposition.
-
Methodology:
-
Seal a small, accurately weighed sample (typically 2-5 mg) in a DSC pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow to the sample relative to the reference.
-
An endothermic peak will indicate the melting point. A sharp, exothermic peak following the melt may indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC) Stability Study
This method assesses the chemical purity of the compound over time at different temperatures.
-
Objective: To quantify the rate of degradation and identify degradation products under various temperature conditions.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Store aliquots of the solution at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), analyze the samples by reverse-phase HPLC with UV detection (monitoring at a wavelength appropriate for the Fmoc group, ~265 nm).
-
Quantify the peak area of the parent compound and any new peaks that appear, which would represent degradation products.
-
Calculate the percentage of the parent compound remaining at each time point and temperature to determine its shelf-life under those conditions.
-
Visualized Workflows
Experimental Workflow for HPLC Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound using HPLC.
Caption: Workflow for assessing the thermal stability of this compound via an HPLC-based study.
Logical Flow of Thermal Degradation
The primary pathway for the thermal degradation of this compound is the cleavage of the Fmoc group, leading to the formation of dibenzofulvene and the deprotected PEG linker.
Caption: Primary thermal degradation pathway of the Fmoc-protected PEG linker.
Conclusion
The thermal stability of this compound is fundamentally limited by the lability of the Fmoc protecting group. While the PEG chain itself is stable to high temperatures, the Fmoc group is susceptible to cleavage at temperatures around 120°C, and likely at lower temperatures over extended periods. Therefore, to maintain the integrity of the molecule, it is imperative to adhere to recommended storage conditions of -20°C for long-term storage. For applications requiring elevated temperatures, researchers should be aware of the potential for thermal deprotection and the subsequent generation of a free amine. Rigorous analytical testing, such as HPLC stability studies, is recommended to validate the stability of the compound under specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Characterization of Fmoc-NH-PEG15-CH2CH2COOH by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for characterizing Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional linker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise structural elucidation and purity assessment of this linker are critical for ensuring the quality, efficacy, and safety of the final bioconjugate. This document details the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides detailed experimental protocols, and presents the data in a clear, structured format.
Molecular Structure and Properties
This compound is comprised of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a polyethylene (B3416737) glycol (PEG) chain with 15 ethylene (B1197577) glycol units, which is terminated with a propionic acid functional group.
-
Molecular Formula: C₄₈H₇₇NO₁₉
-
Molecular Weight: 972.12 g/mol [1]
-
Appearance: White solid or viscous liquid[1]
The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions to allow for conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid enables covalent linkage to amine-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.
The following table summarizes the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift ranges for the constituent functional groups. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.75 - 7.85 | d | 2H |
| Fmoc-H (aromatic) | 7.55 - 7.65 | d | 2H |
| Fmoc-H (aromatic) | 7.35 - 7.45 | t | 2H |
| Fmoc-H (aromatic) | 7.25 - 7.35 | t | 2H |
| -NH- | 5.30 - 5.50 | t | 1H |
| Fmoc-CH₂ | 4.35 - 4.45 | d | 2H |
| Fmoc-CH | 4.15 - 4.25 | t | 1H |
| -O-CH₂-CH₂-COOH | 3.65 - 3.75 | t | 2H |
| PEG backbone (-O-CH₂-CH₂-O-) | 3.50 - 3.70 | m | ~60H |
| -NH-CH₂- | 3.30 - 3.40 | q | 2H |
| -CH₂-COOH | 2.55 - 2.65 | t | 2H |
The predicted ¹³C NMR chemical shifts are presented below. These values are based on established ranges for the Fmoc, PEG, and propionic acid moieties.
| Assignment | Chemical Shift (δ, ppm) |
| -COOH | 172.0 - 174.0 |
| Fmoc C=O | 156.0 - 157.0 |
| Fmoc C (quaternary aromatic) | 143.5 - 144.5 |
| Fmoc C (quaternary aromatic) | 141.0 - 142.0 |
| Fmoc CH (aromatic) | 127.5 - 128.5 |
| Fmoc CH (aromatic) | 126.5 - 127.5 |
| Fmoc CH (aromatic) | 124.5 - 125.5 |
| Fmoc CH (aromatic) | 119.5 - 120.5 |
| PEG backbone (-O-CH₂-CH₂-O-) | 69.5 - 71.5 |
| -O-CH₂-CH₂-COOH | 66.5 - 67.5 |
| Fmoc-CH₂ | 66.0 - 67.0 |
| Fmoc-CH | 47.0 - 48.0 |
| -NH-CH₂- | 40.0 - 41.0 |
| -CH₂-COOH | 34.5 - 35.5 |
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and purity of this compound. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.
The analysis is typically performed in positive ion mode, and the molecule is expected to be observed as various adducts.
| Ion | Calculated m/z |
| [M+H]⁺ | 973.13 |
| [M+Na]⁺ | 995.11 |
| [M+K]⁺ | 1011.08 |
| [M+NH₄]⁺ | 990.16 |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Acidify the final solution with 0.1% formic acid to promote protonation.
LC-MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Parameters (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Scan Range: m/z 100-2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Adjusted to optimize signal.
Visualizations
Caption: Key structural regions of this compound and their expected NMR chemical shifts.
Caption: Workflow for the NMR and Mass Spectrometry characterization of the target molecule.
Caption: Conceptual overview of the ESI-MS analysis and expected adduct formation.
Conclusion
The comprehensive characterization of this compound using NMR spectroscopy and mass spectrometry is essential for its application in the development of complex bioconjugates. The data and protocols presented in this guide provide a robust framework for the structural verification and purity assessment of this critical linker, thereby ensuring the quality and reproducibility of subsequent conjugation chemistries. The combination of these analytical techniques allows for unambiguous confirmation of the molecular structure and provides confidence in the material's suitability for its intended use in pharmaceutical research and development.
References
Purity Analysis of Fmoc-NH-PEG15-CH2CH2COOH by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery, by reverse-phase high-performance liquid chromatography (RP-HPLC). This document outlines the essential theoretical background, a detailed experimental protocol, potential impurity profiles, and data interpretation strategies to ensure the quality and consistency of this critical reagent.
Introduction to Purity Analysis of PEGylated Compounds
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid at the other. The purity of this linker is paramount for the successful synthesis of well-defined bioconjugates, as impurities can lead to unwanted side reactions, heterogeneity in the final product, and potential immunogenicity.[1] RP-HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity.[] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Core Principles of the HPLC Method
The purity analysis of this compound by RP-HPLC relies on the hydrophobic character of the Fmoc group and the overall polarity of the PEG chain. A C18 stationary phase is commonly employed, providing a nonpolar environment for the separation. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA). The TFA serves to ion-pair with any charged species and to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the main compound and resolve it from potential impurities with varying polarities.
Detection of the analyte and its impurities is most effectively achieved using a UV-Vis detector. The Fmoc group exhibits strong absorbance at specific wavelengths, making it an excellent chromophore for this analysis.
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.
Materials and Reagents
-
Sample: this compound
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Purity and Impurity Profile
A high-purity sample of this compound should exhibit a single major peak in the HPLC chromatogram. However, various impurities can arise from the synthesis and storage of the compound. Understanding the potential impurities is crucial for accurate data interpretation.
Table 2: Potential Impurities and their Origin
| Potential Impurity | Chemical Nature | Potential Origin | Expected Elution Profile |
| Fmoc-NH-PEGn-CH2CH2COOH (shorter PEG chain) | Homologous impurity with fewer PEG units | Incomplete polymerization during PEG synthesis | Earlier elution than the main peak |
| Fmoc-NH-PEGn-CH2CH2COOH (longer PEG chain) | Homologous impurity with more PEG units | Incomplete purification after PEG synthesis | Later elution than the main peak |
| HO-PEG15-CH2CH2COOH | Unreacted starting material | Incomplete reaction with Fmoc-NHS | Significantly earlier elution (more polar) |
| Fmoc-NH2 | Byproduct of Fmoc protection | Hydrolysis of the Fmoc-NHS reagent | Elution time depends on conditions, may be early |
| Dibenzofulvene (DBF) Adducts | Degradation product | Exposure of the Fmoc group to basic conditions | Later elution (more nonpolar) |
| Hydrolyzed Product (Fmoc-NH-PEG15-OH) | Degradation product | Hydrolysis of the propionic acid end | Earlier elution than the main peak |
Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
Figure 1: Experimental workflow for the HPLC purity analysis of this compound.
Figure 2: Logical relationship of the main compound and potential impurities based on their expected elution order in reverse-phase HPLC.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent applications. The RP-HPLC method detailed in this guide provides a robust and reliable approach for the quantitative assessment of purity and the identification of potential impurities. By understanding the principles of the separation and the nature of possible contaminants, researchers can confidently evaluate the quality of their PEGylated linkers, ensuring the integrity and reproducibility of their scientific work.
References
An In-depth Technical Guide on the Mechanism of Action of Fmoc-NH-PEG15-CH2CH2COOH as a Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG15-CH2CH2COOH is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug delivery systems. Its unique architecture, comprising a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid terminus, offers a versatile platform for the covalent attachment of various molecules. This guide provides a comprehensive overview of the linker's mechanism of action, detailed experimental protocols for its use, and quantitative data on the impact of PEGylation on bioconjugate properties.
Core Principles and Mechanism of Action
The functionality of this compound as a linker is predicated on a sequential, two-step conjugation strategy. This approach allows for the controlled and specific attachment of two different molecular entities. The mechanism can be dissected into three key functional components: the Fmoc-protected amine, the PEG15 spacer, and the terminal carboxylic acid.
1.1. The Fmoc-Protected Amine: A Temporary Shield
The N-terminus of the linker is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under acidic and neutral conditions but is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This base-labile nature is fundamental to the linker's utility, as it allows for the selective deprotection of the amine at a desired stage of the synthesis, enabling subsequent conjugation to a second molecule.
1.2. The PEG15 Spacer: Enhancing Physicochemical Properties
The 15-unit polyethylene glycol (PEG) chain serves as a hydrophilic and flexible spacer. The inclusion of this PEG moiety imparts several advantageous properties to the resulting bioconjugate:
-
Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic molecules, which is critical for their formulation and in vivo applications.
-
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the metabolic stability and circulation half-life of protein and peptide conjugates.
-
Reduced Immunogenicity: By masking potential epitopes on the surface of a therapeutic protein, PEGylation can reduce its immunogenicity, minimizing the risk of an adverse immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.
1.3. The Carboxylic Acid Terminus: The Point of First Attachment
The C-terminal propionic acid provides a reactive handle for the initial conjugation step. The carboxylic acid can be activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein or the N-terminus of a peptide) to form a stable amide bond.
Quantitative Data: The Impact of PEGylation
The length of the PEG chain is a critical parameter that influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate. While specific data for a 15-unit PEG linker is not extensively published, the following tables summarize the general trends observed with varying PEG chain lengths on key parameters.
Table 1: Effect of PEG Chain Length on Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) of PEGylated HSA (nm) | Fold Increase in Rh vs. Native HSA |
| 5 | 4.2 | 1.20 |
| 10 | 5.2 | 1.48 |
| 20 (linear) | 6.1 | 1.75 |
| 20 (branched) | 6.4 | 1.83 |
Data adapted from a study on PEGylated Human Serum Albumin. The hydrodynamic radius of native monomer HSA is approximately 3.5 nm.[1]
Table 2: Effect of PEG Chain Length on Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan (B1678972) Nanoparticles
| mPEG Molecular Weight (Da) | Elimination Half-Life (t1/2β) (h) | Area Under the Curve (AUC0→72 h) (mg·h·L−1) |
| Un-PEGylated | 12.32 ± 1.03 | 21.04 ± 3.21 |
| 750 | 16.80 ± 0.12 | 91.39 ± 2.49 |
| 2000 | 21.12 ± 1.37 | 125.21 ± 4.85 |
| 5000 | 25.56 ± 1.65 | 278.01 ± 5.30 |
Data from a study on methotrexate-loaded chitosan nanoparticles.[2][3]
Table 3: Effect of PEGylation on the Enzymatic Activity and Thermal Stability of α-Chymotrypsin
| PEG Molecular Weight (Da) | Number of Attached PEG Molecules | kcat (s-1) | KM (mM) | Residual Activity after 60 min at 45°C (%) |
| Unmodified | 0 | 1.0 | 0.05 | ~20 |
| 700 | 9 | 0.5 | 0.19 | ~40 |
| 2000 | 7 | 0.6 | 0.18 | ~60 |
| 5000 | 5 | 0.7 | 0.15 | ~75 |
Data adapted from a study on PEGylated α-chymotrypsin.[4]
Experimental Protocols
The following is an integrated, step-by-step protocol for the use of this compound in a typical bioconjugation reaction, for example, linking a protein (Molecule A) to a small molecule containing a reactive ester (Molecule B).
Materials:
-
This compound
-
Molecule A (containing primary amines, e.g., a protein)
-
Molecule B (with a reactive group for amines, e.g., an NHS ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
-
Anhydrous Dimethylformamide (DMF)
Protocol:
Step 1: Activation of the Carboxylic Acid on the Linker
-
Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer to a concentration of 100 mM each.
-
Add a 1.5 to 2-fold molar excess of the EDC/NHS solution to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.
Step 2: Conjugation to the First Molecule (Molecule A)
-
Exchange the buffer of Molecule A (e.g., protein) into the Conjugation Buffer using a desalting column or dialysis.
-
Add the NHS-activated linker solution from Step 1 to the solution of Molecule A. A 10- to 20-fold molar excess of the linker is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting conjugate (Molecule A-PEG-NH-Fmoc) by size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.
Step 3: Fmoc Deprotection
-
Lyophilize the purified conjugate from Step 2 if necessary.
-
Dissolve the conjugate in a minimal amount of DMF.
-
Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the conjugate solution.
-
Incubate for 10-30 minutes at room temperature.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the conjugate, decant the supernatant, and wash the pellet with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the deprotected conjugate (Molecule A-PEG-NH2) under vacuum.
Step 4: Conjugation to the Second Molecule (Molecule B)
-
Dissolve the deprotected conjugate from Step 3 in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve Molecule B (containing an amine-reactive group) in a compatible solvent (e.g., DMSO).
-
Add a 5- to 10-fold molar excess of Molecule B to the solution of the deprotected conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final bioconjugate (Molecule A-PEG-Molecule B) using an appropriate method such as SEC, ion-exchange chromatography, or reverse-phase HPLC to remove excess Molecule B.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for bioconjugation.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: EDC/NHS activation of the carboxylic acid.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: A Technical Guide to Long-Chain PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with long-chain Polyethylene (B3416737) Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern drug delivery and biopharmaceutical development.[1][2] This in-depth technical guide explores the fundamental hydrophilic properties of long-chain PEG linkers and their profound impact on the efficacy, stability, and pharmacokinetic profiles of therapeutic agents. By enhancing water solubility, reducing immunogenicity, and prolonging circulation time, these versatile polymers address key challenges in drug development, transforming promising molecules into viable therapeutics.[3][4][5]
The Physicochemical Basis of PEG's Hydrophilicity
Polyethylene glycol is a synthetic, biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[3] Its remarkable hydrophilicity stems from the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules.[6] This interaction creates a hydration shell around the PEGylated molecule, effectively increasing its hydrodynamic radius and shielding it from the surrounding biological environment.[5][7] This "stealth" effect is critical for reducing recognition by the immune system and proteolytic enzymes.[5]
The length of the PEG chain is a critical parameter that can be precisely controlled to fine-tune the physicochemical properties of the resulting conjugate.[3][4] Longer PEG chains generally impart a greater degree of hydrophilicity, leading to more pronounced effects on solubility and circulation half-life.[4] However, the optimal PEG length must be carefully determined for each specific application to avoid potential drawbacks such as steric hindrance, which could interfere with the biological activity of the conjugated molecule.[1][4]
Quantitative Impact of PEGylation on Physicochemical Properties
The hydrophilic nature of long-chain PEG linkers translates into measurable improvements in the physicochemical properties of conjugated molecules. These enhancements are crucial for overcoming common drug development hurdles such as poor solubility and rapid clearance.
Enhanced Aqueous Solubility
A primary advantage of PEGylation is the significant increase in the aqueous solubility of hydrophobic drugs and proteins.[3] This is particularly beneficial for intravenous drug administration, where high solubility is a prerequisite.[3] The covalent attachment of a long-chain PEG linker can transform a poorly soluble compound into a formulation that is readily dissolved in aqueous media.[6]
Modulation of Partition Coefficient
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous solvent.[8] It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.[9] A negative LogP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value signifies a preference for the lipid phase (lipophilicity).[8] PEGylation can significantly alter the partition coefficient of a molecule, shifting its distribution towards the aqueous phase. The logarithm of the partition coefficient (K) of PEG-protein conjugates has been shown to correlate with the weight fraction of the conjugated PEG.[10]
| Protein Conjugate | PEG Molecular Weight (kDa) | Change in Partition Coefficient (log K) | Reference |
| Granulocyte-Macrophage Colony Stimulating Factor | Varied | Linear increase with PEG weight fraction | [10] |
| Bovine Serum Albumin | Varied | Linear increase with PEG weight fraction | [10] |
| Immunoglobulin G | Varied | Linear increase with PEG weight fraction | [10] |
Reduction of Protein Aggregation
Protein aggregation is a significant challenge in the development of biotherapeutics, leading to loss of activity, increased immunogenicity, and manufacturing difficulties. PEGylation is a well-established strategy to prevent protein aggregation.[11] The hydrophilic PEG chains create a protective layer that sterically hinders intermolecular interactions, thereby maintaining the protein in its monomeric, active state.[12] The propensity of alpha-1-antitrypsin to aggregate upon heat treatment was significantly decreased by PEGylation.[13]
| Analytical Technique | Observation | Reference |
| Size Exclusion Chromatography (SEC) | Aggregates elute earlier than the monomeric PEGylated protein. | [11] |
| Dynamic Light Scattering (DLS) | Detects the presence of larger aggregates in solution. | [11] |
| SDS-PAGE (non-reducing) | Reveals high-molecular-weight species corresponding to aggregates. | [11] |
Experimental Protocols for Characterizing Hydrophilicity
A thorough characterization of the hydrophilic properties of PEGylated molecules is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility
This protocol outlines a method to quantitatively evaluate the solubility of a protein following PEGylation.[14]
Materials:
-
PEGylated protein of interest
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Polyethylene glycol (PEG) of a specific molecular weight (e.g., PEG 8000)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the PEGylated protein in the desired aqueous buffer.
-
Prepare a series of solutions with varying concentrations of PEG in the same buffer.
-
Add the PEGylated protein solution to the PEG solutions to induce the formation of protein-rich liquid droplets.
-
Incubate the samples at a constant temperature to allow for equilibration.
-
Centrifuge the samples to separate the protein-rich phase from the supernatant.
-
Carefully collect the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 280 nm).
-
The protein concentration in the supernatant at different PEG concentrations is used to calculate the equilibrium binding free energy, which provides a quantitative measure of the protein's solubility.[14]
Measurement of Water Contact Angle
The water contact angle is a direct measure of the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface. This protocol describes the sessile drop method for measuring the contact angle of a PEGylated surface.[15][16]
Materials:
-
PEGylated surface (e.g., a glass slide or silicon wafer coated with a PEG linker)
-
Contact angle goniometer
-
High-purity water
-
Microsyringe
Procedure:
-
Ensure the PEGylated surface is clean and free of contaminants.
-
Place the surface on the sample stage of the contact angle goniometer.
-
Using the microsyringe, carefully dispense a small droplet of high-purity water onto the surface.
-
The goniometer's camera will capture an image of the droplet at the solid-liquid-gas interface.
-
Software is used to analyze the shape of the droplet and calculate the contact angle.[16]
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size in solution and is a powerful technique for analyzing the purity and aggregation state of PEGylated proteins.[17][]
Materials and Equipment:
-
Agilent AdvanceBio SEC column (e.g., 130Å, 7.8 × 300 mm, 2.7 μm)[17]
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol[19]
-
PEGylated protein sample
-
Reference standards (unmodified protein, free PEG)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the PEGylated protein sample in the mobile phase.
-
Inject a defined volume of the sample onto the column (e.g., 10 µL).[19]
-
Monitor the elution profile using the UV detector at 280 nm.
-
The PEGylated protein will elute at a specific retention time corresponding to its hydrodynamic volume. Aggregates, being larger, will elute earlier, while smaller molecules like the unmodified protein and free PEG will elute later.[11]
-
Quantify the purity and percentage of aggregates by integrating the peak areas in the chromatogram.[17]
Visualizing the Role of PEG Linkers in Drug Delivery
The strategic use of long-chain PEG linkers is central to the design of advanced drug delivery systems. The following diagrams, generated using Graphviz, illustrate key concepts.
Experimental Workflow for PEGylation and Purification
Antibody-Drug Conjugate (ADC) Intracellular Drug Release
PEGylated Nanoparticle-Mediated Drug Delivery and Signaling
Conclusion
Long-chain PEG linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the hydrophilic properties of therapeutic molecules. Their ability to improve solubility, stability, and pharmacokinetic profiles has led to the successful development of numerous life-saving drugs. A thorough understanding of the relationship between PEG chain length and its impact on the physicochemical properties of a conjugate, coupled with robust analytical characterization, is paramount for the rational design and optimization of next-generation PEGylated therapeutics. As research continues to advance, the innovative application of PEG linker technology will undoubtedly play a pivotal role in addressing unmet medical needs.
References
- 1. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. purepeg.com [purepeg.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. acdlabs.com [acdlabs.com]
- 9. dev.drugbank.com [dev.drugbank.com]
- 10. Analytical partitioning of poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. users.aalto.fi [users.aalto.fi]
- 16. dropletlab.com [dropletlab.com]
- 17. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
step-by-step protocol for coupling Fmoc-NH-PEG15-CH2CH2COOH to a peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic radius of peptides, leading to reduced renal clearance and an extended circulating half-life. It can also improve solubility and stability, and decrease the immunogenicity of the peptide. This application note provides a detailed, step-by-step protocol for the coupling of Fmoc-NH-PEG15-CH2CH2COOH to the N-terminus of a resin-bound peptide using solid-phase peptide synthesis (SPPS) techniques.
The protocol utilizes the common Fmoc/tBu strategy for peptide synthesis. The coupling of the PEGylating agent is performed after the final amino acid has been coupled and its Fmoc protecting group has been removed, exposing the free N-terminal amine of the peptide. A uronium-based coupling agent, such as COMU, is recommended for its high efficiency and suppression of racemization.[1][2]
Key Experimental Protocol: Coupling of this compound
This protocol details the N-terminal PEGylation of a peptide synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)[3]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Preparation and N-Terminal Fmoc Deprotection:
-
Ensure the peptide has been fully synthesized on the resin following standard Fmoc-SPPS protocols.
-
Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin to remove the N-terminal Fmoc group. Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).[1][5]
-
-
Activation and Coupling of this compound:
-
In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (3 equivalents relative to the resin loading)
-
COMU (3 equivalents relative to the resin loading)[6]
-
-
Add the activation solution to the deprotected peptide-resin in the synthesis vessel.
-
Immediately add N,N-Diisopropylethylamine (DIPEA) (6 equivalents relative to the resin loading) to the reaction mixture.[6]
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is recommended due to the potentially slower kinetics of the bulky PEG reagent.
-
-
Monitoring and Washing:
-
After the coupling reaction, take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.[1]
-
If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated PEG reagent.
-
Once the coupling is complete, drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Wash the resin with DCM (3-5 times) to prepare for drying or subsequent steps.
-
-
Final Steps:
-
The resin can now be dried under vacuum.
-
The N-terminal Fmoc group on the PEG moiety can be removed using the same piperidine treatment as described in step 1 if further modifications are required.
-
Alternatively, the PEGylated peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[7]
-
Data Presentation
The efficiency of the coupling reaction is crucial for the successful synthesis of the desired PEGylated peptide. The following table summarizes typical parameters and expected outcomes for the coupling of this compound.
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 3.0 eq. | Molar equivalents relative to resin loading. |
| COMU | 3.0 eq. | Molar equivalents relative to resin loading.[6] |
| DIPEA | 6.0 eq. | Molar equivalents relative to resin loading.[6] |
| Reaction Conditions | ||
| Solvent | DMF | Peptide synthesis grade. |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | Longer reaction times may be necessary for sterically hindered peptides. |
| Monitoring | ||
| Completion Check | Kaiser Test | A negative result (colorless/yellow beads) indicates completion.[1] |
| Expected Outcome | ||
| Coupling Efficiency | >95% | Typically high with modern coupling reagents, but can be sequence-dependent. |
| Purity (Crude) | Variable | Dependent on the purity of the starting peptide and the efficiency of the PEGylation. |
Visualizations
.dot
References
- 1. peptide.com [peptide.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. DSpace [scholarshare.temple.edu]
- 4. An Improved PEG-Linked Solid Support for Minimizing Process-Related Impurities During Solid-Phase Synthesis of DNA and RNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of peptides, leading to reduced renal clearance, and can shield them from proteolytic degradation, thereby extending their in vivo half-life. The solid-phase peptide synthesis (SPPS) of PEGylated peptides commonly utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. The repetitive removal of the Fmoc group (deprotection) from the N-terminus of the growing peptide chain is a critical step in SPPS. Incomplete deprotection can lead to the formation of deletion peptide impurities, which are often difficult to remove during purification.
These application notes provide a comprehensive overview of the conditions for the Fmoc deprotection of PEGylated peptides, including a detailed discussion of reagents, reaction kinetics, potential side reactions, and monitoring techniques. Detailed experimental protocols are also provided to guide researchers in optimizing this crucial step in the synthesis of PEGylated peptides.
Chemical Principle of Fmoc Deprotection
The Fmoc group is a base-labile protecting group. Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638). The reaction proceeds in two main steps:
-
Proton Abstraction: The base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring.
-
β-Elimination: This is followed by the elimination of the relatively stable dibenzofulvene (DBF) and carbon dioxide, which liberates the free N-terminal amine of the peptide.
The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to a stable and irreversible side product. To prevent this, the deprotecting amine (e.g., piperidine) is used in excess to act as a scavenger for the DBF.
Conditions for Fmoc Deprotection of PEGylated Peptides
The fundamental conditions for Fmoc deprotection in standard SPPS are generally applicable to the synthesis of PEGylated peptides. However, the presence of the PEG chain can influence the reaction environment. PEG-grafted resins, for instance, exhibit different swelling properties compared to traditional polystyrene resins, which can impact reagent accessibility and reaction kinetics.[1] Generally, the more hydrophilic environment provided by the PEG chains can enhance the efficiency of both coupling and deprotection steps.[2]
Deprotection Reagents and Concentrations
The most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][3] However, other bases and concentrations can be employed to optimize the deprotection of challenging or sensitive sequences.
-
Piperidine: The gold standard for Fmoc deprotection due to its efficacy as both a base and a scavenger for dibenzofulvene.[4] Concentrations typically range from 20% to 50% in DMF.[3]
-
4-Methylpiperidine (4-MP): A common alternative to piperidine, exhibiting similar deprotection kinetics.[4]
-
Piperazine (B1678402) (PZ): A less nucleophilic base that can be advantageous in minimizing base-induced side reactions such as aspartimide formation.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, strong base that can significantly accelerate the deprotection process.[6] It is often used in combination with a nucleophilic scavenger like piperidine, as DBU itself does not react with dibenzofulvene.[6][7]
Reaction Time and Temperature
The time required for complete Fmoc deprotection is dependent on the peptide sequence, the resin, and the deprotection reagent used. For most standard sequences, a two-step deprotection is employed: a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 5-15 minutes).[8] For PEGylated peptides, especially on PEG-based resins, the deprotection times are often comparable to or even shorter than those for peptides on polystyrene resins due to improved solvation.[2] The reaction is typically carried out at room temperature. Increased temperatures can accelerate the reaction but may also increase the risk of side reactions.
Solvents
DMF is the most commonly used solvent for Fmoc deprotection in SPPS.[2] N-Methyl-2-pyrrolidone (NMP) is another suitable polar aprotic solvent. The choice of solvent can influence the swelling of the resin and the solubility of the peptide chain, both of which can affect the efficiency of the deprotection reaction.
Data Presentation: Comparison of Fmoc Deprotection Conditions
The following table summarizes common Fmoc deprotection conditions and their characteristics. The efficiency and potential for side reactions can be influenced by the specific peptide sequence and the nature of the PEGylation.
| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% | 2 x (1 + 7 min) | Well-established, effective scavenger. | Can promote aspartimide formation in sensitive sequences.[9] |
| Piperidine | 40-50% | 2 x (1 + 5 min) | Faster deprotection. | Increased risk of side reactions. |
| 4-Methylpiperidine | 20% | 2 x (1 + 7 min) | Similar kinetics to piperidine.[4] | - |
| Piperazine | 10% (w/v) | 2 x (2 + 10 min) | Reduced risk of aspartimide formation.[5] | Slower deprotection kinetics compared to piperidine.[5] |
| DBU / Piperidine | 2% / 2% | 2 x 2 min | Very rapid deprotection.[6] | DBU is a strong base and can increase side reactions if not used carefully.[7] |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the basic conditions of Fmoc deprotection.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate.[9] This can lead to racemization and the formation of β-aspartyl peptide impurities. To mitigate this, using a milder base like piperazine or adding an acidic additive such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can be effective.[9]
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with sequences containing proline or glycine (B1666218) at the C-terminus. Using a more sterically hindered resin or pre-loaded amino acids can reduce this side reaction.
-
Racemization: C-terminal cysteine residues are particularly susceptible to racemization under basic conditions. Using a milder base or shorter deprotection times can help to minimize this.
Experimental Protocols
Standard Fmoc Deprotection Protocol for PEGylated Peptides
This protocol describes a standard procedure for the removal of the Fmoc group from a PEGylated peptide synthesized on a solid support.
Materials:
-
Fmoc-PEGylated-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
Washing solvent: High-purity DMF
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-PEGylated-peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-2 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 5-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
Materials:
-
Supernatant from the deprotection steps
-
DMF (for dilution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Supernatant: Collect the filtrate from the second deprotection step.
-
Dilute Sample: Dilute a known volume of the collected supernatant with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.
-
Calculate Fmoc Loading: The amount of Fmoc group removed can be quantified using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration. This allows for the calculation of the initial loading of the resin and can be used to monitor the efficiency of each deprotection step throughout the synthesis.
Visualizations
Caption: Experimental Workflow for Fmoc Deprotection.
Caption: Chemical Mechanism of Fmoc Deprotection.
Conclusion
The Fmoc deprotection step is a cornerstone of solid-phase peptide synthesis, and its successful execution is paramount for obtaining high-purity PEGylated peptides. While standard deprotection conditions are generally effective, a thorough understanding of the underlying chemistry, potential side reactions, and the influence of the PEG moiety is essential for process optimization. The protocols and guidelines presented in these application notes are intended to provide researchers with the necessary tools to confidently perform and troubleshoot the Fmoc deprotection of PEGylated peptides, ultimately contributing to the successful development of novel peptide-based therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Activation of Fmoc-NH-PEG15-CH2CH2COOH using EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of the terminal carboxylic acid of Fmoc-NH-PEG15-CH2CH2COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure converts the carboxylic acid into a more reactive NHS ester, which can then efficiently form a stable amide bond with primary amines under physiological conditions. This method is a cornerstone in bioconjugation, enabling the linkage of PEGylated molecules to proteins, peptides, antibodies, and other amine-containing biomolecules. The presence of the Fmoc protecting group allows for orthogonal protection strategies, where the amine can be deprotected at a later stage for further conjugation.
Chemical Reaction Mechanism
The activation of a carboxylic acid with EDC and NHS is a two-step process. First, EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To enhance the efficiency and stability of the activated species, NHS is included in the reaction mixture. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2][3] This NHS ester is significantly less prone to hydrolysis than the O-acylisourea intermediate and can be purified and stored for later use, or used in situ for conjugation to a primary amine.[1][3]
Caption: Chemical reaction mechanism of EDC/NHS activation of a carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the activation of this compound with EDC/NHS. These values are based on established protocols for similar compounds and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Fmoc-PEG-COOH : EDC : NHS | 1 : (1.2 - 2.0) : (1.2 - 2.0) | A slight excess of EDC and NHS is recommended to drive the reaction to completion.[4] |
| Reaction Conditions (Aqueous) | ||
| Activation Buffer | 0.1 M MES, pH 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for EDC chemistry.[1][5] |
| Activation Time | 15 - 60 minutes | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Conditions (Organic) | ||
| Solvent | Anhydrous DMF, DCM, or DMSO | Ensure solvents are anhydrous to prevent hydrolysis of intermediates.[4][6] |
| Activation Time | 30 - 60 minutes | |
| Temperature | Room Temperature (20-25°C) | |
| Subsequent Amine Coupling | ||
| Coupling Buffer | PBS, pH 7.2 - 8.5 or Borate buffer | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[4][6] |
| Coupling Time | 1 - 2 hours |
Experimental Protocols
Protocol 1: Activation in Aqueous Buffer (for in situ use)
This protocol is suitable for the direct activation of the PEGylated carboxylic acid in an aqueous buffer, followed by immediate conjugation to an amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule for conjugation
Procedure:
-
Preparation: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Dissolution: Dissolve this compound in the Activation Buffer to a final concentration of 10-20 mg/mL.
-
Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution of this compound.
-
Incubation: Gently mix the reaction solution and incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0 for optimal coupling.[4][6]
-
Reaction: Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.
Protocol 2: Activation in Organic Solvent (for isolation of the NHS ester)
This protocol is designed for the activation of the PEGylated carboxylic acid in an organic solvent, allowing for the potential isolation and purification of the Fmoc-NH-PEG15-CH2CH2CO-NHS ester.
Materials:
-
This compound
-
EDC hydrochloride
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, if starting with EDC hydrochloride to neutralize HCl)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Reagent Addition: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. If using EDC hydrochloride, 1.5 equivalents of DIPEA can be added to neutralize the acid.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up (optional, for isolation):
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the isolated Fmoc-NH-PEG15-CH2CH2CO-NHS ester under vacuum.
-
-
Storage: Store the dried NHS ester under desiccated conditions at -20°C.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the activation of Fmoc-PEG-COOH.
Fmoc Deprotection
Following successful conjugation of the Fmoc-NH-PEG15-linker, the Fmoc group can be removed to expose the primary amine for further functionalization.
Protocol for Fmoc Deprotection:
Materials:
-
Fmoc-protected PEG conjugate
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
DMF for washing
Procedure:
-
Dissolve the Fmoc-protected PEG conjugate in the deprotection solution.
-
Incubate at room temperature for 10-30 minutes.
-
Remove the deprotection solution and byproducts by precipitation with diethyl ether and centrifugation, or by purification using size exclusion chromatography or HPLC.
-
Wash the deprotected product with DMF followed by an appropriate solvent for storage.
Note: The Fmoc group is stable in the acidic to neutral conditions of the EDC/NHS activation but is readily cleaved by bases like piperidine. This orthogonality is a key feature of this protection strategy.
References
- 1. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmac-NH-PEG15-CH2CH2COOH Conjugation to Antibodies for ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release.
This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional linker, in the synthesis of ADCs. This linker features a polyethylene (B3416737) glycol (PEG) spacer with 15 PEG units, which enhances the hydrophilicity of the ADC, potentially improving its solubility and in vivo stability.[1][2] The linker has a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, allowing for a sequential and controlled conjugation process.
The protocols outlined below describe the conjugation of this linker to the lysine (B10760008) residues of a monoclonal antibody. This is a common strategy for ADC synthesis, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[3] The average DAR is a critical quality attribute that affects the efficacy and toxicity of the ADC.[4] Therefore, detailed protocols for the characterization of the final ADC product, including DAR determination by Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are also provided.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of ADCs utilizing PEG linkers. While specific data for the PEG15 linker is not extensively published, the data for analogous long-chain PEG linkers provide a strong indication of expected outcomes.
Table 1: Representative Reaction Conditions and Outcomes for Lysine Conjugation with PEG-Acid Linkers
| Parameter | Condition/Value | Reference |
| Antibody Concentration | 5 - 10 mg/mL | |
| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 | |
| EDC to Linker-Payload Molar Ratio | 1.5:1 to 2:1 | General Protocol |
| NHS to Linker-Payload Molar Ratio | 1.5:1 to 2:1 | General Protocol |
| Reaction pH | 7.0 - 8.0 | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours | |
| Representative Outcome | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | |
| Conjugation Efficiency | 60 - 80% | General Expectation |
| Yield of Purified ADC | 50 - 70% | General Expectation |
Table 2: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. More conjugated species are more hydrophobic and have longer retention times. | Robust, reproducible, provides information on drug load distribution. | May not be suitable for all ADCs, can be affected by mobile phase conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates based on hydrophobicity (reversed-phase) and measures the mass of the intact or reduced antibody. | Provides accurate mass measurement for unambiguous DAR determination. Can be used for intact and reduced antibody analysis. | Can be complex to set up and run, potential for ion suppression. |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (e.g., 280 nm for protein and a wavelength specific to the payload). | Simple, rapid, and requires minimal sample preparation. | Provides an average DAR only, assumes no interference between antibody and payload absorbance. |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the amine terminus of the linker.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DMF to a concentration of 100 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Precipitate the deprotected linker, NH2-PEG15-CH2CH2COOH, by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the resulting white solid under a stream of nitrogen or argon gas.
-
Confirm the identity and purity of the product by LC-MS and/or NMR.
Protocol 2: Activation of the Carboxylic Acid Group of the Linker
This protocol describes the activation of the carboxylic acid terminus of the deprotected linker using EDC and NHS to form an amine-reactive NHS ester. This activated linker can then be conjugated to a payload containing a primary amine.
Materials:
-
NH2-PEG15-CH2CH2COOH (from Protocol 1)
-
Amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve NH2-PEG15-CH2CH2COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Add the amine-containing payload (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Purify the payload-linker conjugate using flash column chromatography or preparative HPLC.
Protocol 3: Conjugation of the Activated Linker-Payload to the Antibody
This protocol details the conjugation of the NHS-activated linker-payload to the lysine residues of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated linker-payload (from Protocol 2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the activated linker-payload in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Add the desired molar excess of the activated linker-payload stock solution to the antibody solution with gentle mixing. A typical starting point is a 10-fold molar excess of linker-payload to antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
Characterization Protocols
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC (from Protocol 3)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC onto the column.
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
Protocol 5: DAR Determination by LC-MS
Materials:
-
Purified ADC (from Protocol 3)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for protein analysis (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
(Optional) Reducing agent (e.g., DTT) for reduced mass analysis
Procedure for Intact Mass Analysis:
-
Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Inject 1-5 µg of the ADC onto the reversed-phase column.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
Acquire the mass spectrum of the eluting ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the mass of the conjugated linker-payload.
-
Determine the number of linker-payloads attached to each antibody species based on the mass difference from the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of each species.
Procedure for Reduced Mass Analysis:
-
To a sample of the purified ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.
-
Analyze the reduced sample by LC-MS as described for the intact mass analysis.
-
Determine the number of linker-payloads conjugated to the light and heavy chains separately.
-
Calculate the average DAR by summing the average number of drugs on the light and heavy chains.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: HER2 signaling pathway.
References
Application Notes and Protocols for Fmoc-NH-PEG15-CH2CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG15-CH2CH2COOH is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential for advanced applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This bifunctional linker features a base-labile Fmoc-protected amine and a terminal carboxylic acid, separated by a hydrophilic 15-unit PEG spacer. The strategic incorporation of this PEG linker into peptides and other biomolecules offers significant advantages, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[2][3]
These application notes provide detailed protocols and technical guidance for the effective use of this compound in SPPS, enabling the synthesis of PEGylated peptides for various research and drug development applications.
Product Information
| Property | Value |
| Full Chemical Name | (9H-fluoren-9-yl)methyl (2-(2-(...-(2-(2-aminoethoxy)ethoxy)...ethoxy)ethyl)carbamate with 15 PEG units and a terminal carboxylic acid |
| Molecular Formula | C48H77NO19 |
| Molecular Weight | 972.12 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, DCM |
Key Applications
-
Enhanced Solubility and Bioavailability: The hydrophilic nature of the 15-unit PEG chain significantly improves the solubility of hydrophobic peptides, which can otherwise be challenging to synthesize and purify. This enhanced solubility often translates to improved bioavailability in vivo.[2][3]
-
PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs.[1][2] The PEG spacer provides the necessary flexibility and length to bridge the target protein ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex for targeted protein degradation.
-
Drug Delivery and Bioconjugation: This linker can be used to attach peptides to other molecules, such as small molecule drugs, fluorescent dyes, or larger biologics. The PEG chain helps to maintain the biological activity of the conjugated molecule by providing a flexible spacer and reducing steric hindrance.
Data Presentation: The Impact of PEGylation
The incorporation of a PEG15 linker can significantly alter the physicochemical and pharmacokinetic properties of a peptide. The following tables provide representative data illustrating these effects.
Table 1: Comparative Solubility of a Model Peptide
| Peptide | Solubility in PBS (pH 7.4) |
| Model Peptide (Ac-Phe-Leu-Gly-Phe-Leu-Gly-NH2) | < 0.1 mg/mL |
| Model Peptide-PEG15 | 1.5 mg/mL |
Table 2: Pharmacokinetic Properties of a PEGylated Peptide
| Peptide | In Vivo Half-Life (Rodent Model) |
| Native Therapeutic Peptide | 15 minutes |
| PEG15-Conjugated Therapeutic Peptide | 4 hours |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol describes the manual coupling of the PEG linker to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and OxymaPure® (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the activated PEG linker solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended for this long-chain PEG linker to ensure complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
Protocol 2: Characterization of the PEGylated Peptide
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Cleavage and Deprotection: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by preparative reverse-phase HPLC.
-
Characterization:
-
HPLC Analysis: Analyze the purified peptide by analytical RP-HPLC to assess its purity. The PEGylated peptide will have a significantly different retention time compared to the non-PEGylated version.
-
Mass Spectrometry: Confirm the identity of the PEGylated peptide by ESI-MS. The observed mass should correspond to the calculated mass of the peptide plus the mass of the PEG15 linker.
-
Visualizations
Caption: General workflow for the synthesis and characterization of a PEGylated peptide.
Caption: Mechanism of action for a PROTAC utilizing a PEG15 linker.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Fmoc-NH-PEG15-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of effective drug delivery systems, diagnostics, and other biomedical applications. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and in vivo performance of nanoparticles.[1] PEGylation, the process of attaching PEG chains to a surface, creates a hydrophilic protective layer that can reduce protein adsorption, prevent aggregation, and prolong circulation times by evading the mononuclear phagocyte system.[2][3][4]
This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional PEG linker, for the surface functionalization of nanoparticles. This linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. This configuration allows for a versatile, two-step conjugation strategy. The carboxylic acid can be activated to react with amine-functionalized nanoparticles. Subsequently, the Fmoc protecting group can be removed under basic conditions to expose a primary amine, which is then available for the conjugation of targeting ligands, drugs, or other biomolecules.[5][6]
Key Advantages of this compound
-
Controlled Conjugation: The orthogonal protecting group strategy allows for sequential conjugation, providing precise control over the surface chemistry of the nanoparticle.
-
Enhanced Biocompatibility: The PEG spacer significantly improves the hydrophilicity and biocompatibility of the nanoparticles, reducing non-specific interactions and immunogenicity.[1][4]
-
Versatile Platform: The terminal amine, exposed after Fmoc deprotection, serves as a reactive handle for the attachment of a wide range of molecules, enabling the development of targeted and multifunctional nanosystems.
Data Presentation: Expected Physicochemical Changes
The functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize typical quantitative data observed upon successful PEGylation.
Table 1: Change in Nanoparticle Size (Hydrodynamic Diameter)
| Nanoparticle Type | Initial Size (d.nm) | Size after PEGylation (d.nm) | % Increase |
| Gold Nanoparticles | 50.2 ± 2.1 | 65.8 ± 3.5 | ~31% |
| Iron Oxide Nanoparticles | 105.4 ± 4.3 | 128.1 ± 5.2 | ~22% |
| Liposomes | 120.7 ± 3.9 | 145.3 ± 4.8 | ~20% |
| PLGA Nanoparticles | 180.3 ± 6.5 | 210.9 ± 7.1 | ~17% |
Table 2: Change in Nanoparticle Surface Charge (Zeta Potential)
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Change (mV) |
| Amine-functionalized Gold Nanoparticles | +35.2 ± 2.8 | +15.7 ± 1.9 | -19.5 |
| Amine-functionalized Iron Oxide Nanoparticles | +28.9 ± 1.5 | +10.3 ± 1.1 | -18.6 |
| Amine-functionalized Liposomes | +42.1 ± 3.1 | +20.5 ± 2.4 | -21.6 |
| Amine-functionalized PLGA Nanoparticles | -15.4 ± 1.8 (carboxyl-terminated) | -25.8 ± 2.3 (after EDC/NHS conjugation) | -10.4 |
Table 3: Drug Loading Capacity
| Nanoparticle System | Drug | Loading Capacity (µg drug/mg NP) - Before PEGylation | Loading Capacity (µg drug/mg NP) - After PEGylation | Loading Efficiency (%) - After PEGylation |
| Iron Oxide Nanoparticles | Doxorubicin | 950 | 870 | ~90% |
| PLGA Nanoparticles | Paclitaxel | 120 | 105 | ~88% |
Experimental Protocols
The following protocols provide a step-by-step guide for the surface functionalization of amine-presenting nanoparticles with this compound.
Protocol 1: Activation of this compound and Conjugation to Amine-Functionalized Nanoparticles
This protocol utilizes carbodiimide (B86325) chemistry to activate the carboxylic acid group of the PEG linker for reaction with primary amines on the nanoparticle surface.
Materials:
-
This compound
-
Amine-functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation tubes
-
Orbital shaker or rotator
Procedure:
-
Prepare a stock solution of the PEG linker: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate the PEG linker: a. In a microcentrifuge tube, add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to a calculated amount of the PEG linker stock solution in Activation Buffer. b. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Prepare the nanoparticles: a. Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1 mg/mL. b. Sonicate briefly if necessary to ensure a homogenous dispersion.
-
Conjugate the activated PEG linker to the nanoparticles: a. Add the activated PEG linker solution to the nanoparticle dispersion. The molar ratio of PEG linker to nanoparticles should be optimized for the specific nanoparticle system but a starting point of 1000:1 can be used. b. Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
Quench the reaction: Add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes to block any unreacted NHS-esters.
-
Purify the PEGylated nanoparticles: a. Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 14,000 x g for 20 minutes for gold or iron oxide nanoparticles). b. Discard the supernatant and resuspend the nanoparticle pellet in fresh Coupling Buffer. c. Repeat the washing step two more times to ensure the removal of unreacted reagents.
-
Resuspend and store: Resuspend the final PEGylated nanoparticle pellet in an appropriate storage buffer (e.g., PBS) and store at 4°C.
Protocol 2: Fmoc Deprotection on the Nanoparticle Surface
This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine.
Materials:
-
Fmoc-protected, PEGylated nanoparticles
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Centrifugation tubes
Procedure:
-
Prepare the nanoparticles: Pellet the Fmoc-protected, PEGylated nanoparticles by centrifugation and discard the supernatant.
-
Fmoc deprotection: a. Resuspend the nanoparticle pellet in the Deprotection Solution. b. Incubate for 20-30 minutes at room temperature with gentle mixing.
-
Wash the nanoparticles: a. Pellet the nanoparticles by centrifugation. b. Discard the supernatant containing piperidine and cleaved Fmoc-adducts. c. Wash the nanoparticle pellet three times with DMF to remove residual piperidine. d. Wash the nanoparticle pellet three times with Coupling Buffer to remove residual DMF.
-
Resuspend and use: Resuspend the amine-functionalized PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions or applications.
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Impact of PEGylation on nanoparticle properties.
References
- 1. Solid-phase peptide synthesis using nanoparticulate amino acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein PEGylation with Fmoc-NH-PEG15-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a cornerstone strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs.[1][2] This modification can significantly increase the serum half-life by increasing the hydrodynamic radius of the protein, which in turn reduces renal clearance.[1] Furthermore, PEGylation can shield protein epitopes, leading to reduced immunogenicity and antigenicity, and can also enhance protein stability against proteolytic degradation and improve solubility.[1][3][4] The choice of PEG reagent and the chemistry of conjugation are critical factors that influence the biological activity and pharmacokinetic profile of the PEGylated protein.[4]
This document provides a detailed protocol for the PEGylation of proteins using Fmoc-NH-PEG15-CH2CH2COOH, a heterobifunctional PEG linker. This linker possesses a carboxylic acid for conjugation to amine residues on the protein and an Fmoc-protected amine, which can be deprotected for subsequent modifications if desired. The protocol will cover the activation of the PEG reagent, the conjugation reaction with the protein, and the characterization of the resulting PEGylated protein.
Principle of the Experiment
The PEGylation process using this compound involves a two-step chemical conjugation strategy targeting primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the protein surface.[5]
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.[][7] This activated PEG reagent is susceptible to nucleophilic attack by primary amines.[]
-
Conjugation to the Protein: The activated NHS-ester of the PEG reagent is then introduced to the protein solution. The primary amine groups on the protein surface react with the NHS ester to form stable amide bonds, covalently linking the PEG chain to the protein.[5][][8]
-
Fmoc Deprotection (Optional): The Fmoc protecting group on the distal end of the PEG chain can be removed under basic conditions, typically with piperidine (B6355638) in an organic solvent, to reveal a free amine.[9][10] This amine can then be used for further conjugation of other molecules, such as targeting ligands or imaging agents.
Experimental Workflow
Caption: General experimental workflow for protein PEGylation.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C under an inert atmosphere.[8] |
| Protein of Interest | - | Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, Borate).[5][8] Tris buffers should be avoided as they contain primary amines.[11] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, etc. | Store desiccated at -20°C. |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich, etc. | Store desiccated at room temperature. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Use a fresh, anhydrous grade to prevent hydrolysis of the NHS ester.[8] |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | Prepare fresh or use a commercial solution. |
| Piperidine | Sigma-Aldrich, etc. | Use for Fmoc deprotection. Handle in a fume hood. |
| Quenching Reagent (e.g., Tris, Glycine) | - | To stop the PEGylation reaction. |
| Dialysis Tubing or Centrifugal Filters | - | For purification. |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the formation of the NHS ester of the PEG reagent.
-
Equilibrate the this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.[7][8]
-
In a dry, clean microcentrifuge tube, dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Add EDC and NHS to the PEG solution. A typical molar ratio is 1:1.2:1.2 (PEG-COOH : EDC : NHS).
-
Vortex the mixture gently to dissolve all components.
-
Incubate the reaction at room temperature for 1-2 hours to allow for the formation of the NHS ester. The activated PEG reagent should be used immediately.
Protocol 2: PEGylation of the Target Protein
This protocol outlines the conjugation of the activated PEG-NHS ester to the protein.
-
Prepare the protein solution in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[12] The protein concentration should ideally be 2-10 mg/mL.[8]
-
Calculate the required amount of the activated Fmoc-PEG-NHS ester solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a good starting point.[8] The optimal ratio will depend on the number of available lysines on the protein and the desired degree of PEGylation.[4]
-
Slowly add the calculated volume of the activated Fmoc-PEG-NHS ester solution to the protein solution while gently stirring.[8]
-
Incubate the reaction mixture. The incubation time and temperature can be varied to control the extent of PEGylation. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[8][11]
-
To quench the reaction, add an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG reagent and any byproducts.
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from the smaller, unreacted PEG reagent. Use a pre-packed SEC column with a suitable molecular weight cutoff.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of the protein. IEX can be used to separate PEGylated species from the unmodified protein based on their charge differences.
-
Dialysis or Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable buffer can be used to remove excess PEG reagent.
Protocol 4: Characterization of the PEGylated Protein
Confirmation of successful PEGylation and determination of the degree of modification are crucial.[1]
-
SDS-PAGE: A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[1] A ladder-like pattern may be observed, representing proteins with different numbers of attached PEG chains.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein and thus the number of PEG chains attached.[13][14]
-
Liquid Chromatography (LC): Reversed-phase or ion-exchange HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[15]
Protocol 5: Fmoc Deprotection (Optional)
This protocol is for removing the Fmoc group to expose a primary amine.
-
After purification, exchange the PEGylated protein into a buffer that is compatible with the addition of an organic solvent.
-
Add the piperidine/DMF solution to the PEGylated protein solution to a final piperidine concentration of 2-5%.
-
Incubate at room temperature for 30 minutes.
-
Purify the deprotected PEGylated protein immediately using SEC or dialysis to remove the piperidine and dibenzofulvene-piperidine adduct.[9]
Quantitative Data Summary
The following table provides typical ranges for key reaction parameters and expected outcomes. These values should be optimized for each specific protein.
| Parameter | Typical Range | Notes |
| PEG Reagent Activation | ||
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.2 : 1.2 | A slight excess of coupling reagents ensures efficient activation. |
| Reaction Time | 1 - 2 hours | |
| Temperature | Room Temperature | |
| Protein PEGylation | ||
| Molar Excess of PEG over Protein | 5 - 20 fold | Higher ratios generally lead to a higher degree of PEGylation.[8] |
| Reaction pH | 7.2 - 8.5 | The rate of reaction with amines increases with pH, but the rate of hydrolysis of the NHS ester also increases.[5][11] A compromise is often necessary. |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer reaction times can increase the degree of PEGylation.[8][11] |
| Characterization | ||
| PEGylation Efficiency | Variable | Highly dependent on the protein, number of accessible lysines, and reaction conditions. |
| Protein Recovery | > 80% | Purification steps may lead to some loss of material. |
| Degree of PEGylation (DoP) | 1 - 5 PEG/protein | Can be controlled by adjusting the molar ratio of PEG to protein and other reaction parameters. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformations during the PEGylation process.
Caption: Chemical transformations in the PEGylation process.
Conclusion
This application note provides a comprehensive protocol for the PEGylation of proteins using this compound. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation to improve the pharmacokinetic and pharmacodynamic properties of their protein of interest. The optional Fmoc deprotection step offers the versatility to create more complex bioconjugates. Successful PEGylation should always be confirmed through rigorous characterization techniques to ensure the quality and consistency of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-NH-PEG15-CH2CH2COOH in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize PROTAC performance. The Fmoc-NH-PEG15-CH2CH2COOH is a high-purity, monodisperse PEG linker that provides a significant extension of 15 ethylene (B1197577) glycol units. This extended length can be crucial for spanning the distance between the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. This linker features an Fmoc-protected amine and a terminal carboxylic acid, allowing for a versatile and sequential approach to PROTAC synthesis.
Principle of PROTAC Action with a PEG15 Linker
A PROTAC synthesized with the this compound linker functions by inducing proximity between the target protein and an E3 ubiquitin ligase. The long, flexible PEG15 chain allows the two binding moieties to optimally orient themselves, facilitating the formation of a ternary complex. Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: General workflow of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. These methods are based on established procedures for the synthesis of amide-linked PROTACs and will require optimization for specific target proteins and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the sequential coupling of the this compound linker, first to an E3 ligase ligand (Component A, e.g., an amine-functionalized pomalidomide (B1683931) derivative) and then to a target protein ligand (Component B, e.g., an amine-functionalized ligand for BRD4).
Step 1a: Coupling of this compound to Component A (E3 Ligase Ligand)
-
Reagents and Materials:
-
Component A (with a free amine group) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component A to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 1 (Fmoc-NH-PEG15-Linker-Component A) .
-
Step 1b: Fmoc Deprotection
-
Reagents and Materials:
-
Intermediate 1 (Fmoc-NH-PEG15-Linker-Component A)
-
20% Piperidine (B6355638) in DMF
-
DMF
-
-
Procedure:
-
Dissolve Intermediate 1 in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. The resulting amine, Intermediate 2 (H2N-PEG15-Linker-Component A) , is often used in the next step without further purification.
-
Step 1c: Coupling of Intermediate 2 to Component B (Target Protein Ligand)
-
Reagents and Materials:
-
Component B (with a free carboxylic acid) (1.0 eq)
-
Intermediate 2 (H2N-PEG15-Linker-Component A) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component B in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add Intermediate 2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Figure 2: Experimental workflow for PROTAC synthesis via amide bond formation.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., MCF7 for ERα, MM.1S for BRD4)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
-
Data Presentation
The following tables summarize representative quantitative data for PROTACs with long PEG linkers targeting various proteins. This data is compiled from the literature and serves as a reference for expected outcomes. The performance of a PROTAC synthesized with a PEG15 linker will be dependent on the specific target and E3 ligase combination and will require empirical determination.
Table 1: Representative Degradation Efficacy of PROTACs with Long PEG Linkers
| PROTAC Name/Reference | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Representative PROTAC 1 | ERα | VHL | 16-atom PEG | Potent | >90 | MCF7 |
| Representative PROTAC 2 | TBK1 | VHL | 21-atom PEG/Alkyl | 3 | 96 | - |
| Representative PROTAC 3 | BRD4 | CRBN | PEG4 | <500 | >90 | H661 |
| Representative PROTAC 4 | p38α | VHL | PEG-based | Potent at nM conc. | >90 | Breast cancer cell lines |
Table 2: Representative Synthetic Yields for Key PROTAC Synthesis Steps
| Reaction Type | E3 Ligase | Target Protein | Linker Type | Yield (%) |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 |
| Click Chemistry (CuAAC) | VHL/CRBN | BRD4 | PEG (0-4 units) | up to 90 |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-85 |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for BRD4, a common PROTAC target, and the intervention point of a BRD4-targeting PROTAC.
Figure 3: Simplified BRD4 signaling pathway and intervention by a BRD4-targeting PROTAC.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering an extended and hydrophilic spacer to facilitate the formation of a productive ternary complex. The provided protocols offer a foundational approach for the synthesis and evaluation of PROTACs using this linker. Researchers should note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, and empirical validation is crucial for the development of potent and selective protein degraders.
Application Notes and Protocols for the Purification of Fmoc-NH-PEG15-CH2CH2COOH Conjugated Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The Fmoc-NH-PEG15-CH2CH2COOH linker provides a long, hydrophilic spacer with a terminal carboxylic acid for further conjugation, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers advantages for purification and subsequent synthetic steps. The inherent hydrophobicity of the Fmoc group, combined with the unique properties of the PEG chain, presents specific challenges and considerations for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
These application notes provide a detailed guide for the successful purification of this compound conjugated peptides, covering analytical and preparative scale separations. The protocols and data presented herein are designed to enable researchers to develop robust and efficient purification strategies, ensuring high purity of the final conjugate.
Challenges in the Purification of Fmoc-PEGylated Peptides
The purification of this compound conjugated peptides by RP-HPLC is influenced by several factors:
-
Increased Hydrophobicity: The bulky and non-polar Fmoc group significantly increases the overall hydrophobicity of the peptide conjugate. This leads to stronger retention on reverse-phase columns, often requiring higher concentrations of organic solvent for elution and potentially causing solubility issues.
-
Heterogeneity of PEG linkers: Commercially available PEG reagents can sometimes contain a distribution of PEG chain lengths. While the specified linker is PEG15, minor impurities with different numbers of ethylene (B1197577) glycol units can lead to closely eluting species, complicating purification.
-
Secondary Structure Effects: The peptide sequence itself can adopt secondary structures that influence its interaction with the stationary phase, potentially leading to peak broadening or tailing.
-
On-Column Solubility: The high concentration of the peptide conjugate during preparative HPLC can lead to precipitation on the column if the mobile phase composition is not carefully optimized, resulting in column clogging and loss of product.
Experimental Workflow
A typical workflow for the purification of a crude this compound conjugated peptide is outlined below. This process begins with an analytical scale separation to determine the retention characteristics of the target peptide and impurities, followed by scaling up to a preparative separation for purification.
Figure 1: General workflow for the purification of this compound conjugated peptides.
Data Presentation
The following tables provide typical parameters for the analytical and preparative HPLC purification of this compound conjugated peptides. Note that these are starting points and may require optimization based on the specific peptide sequence.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 100-300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 300 nm |
| Column Temperature | 40-60 °C |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
| Gradient | 5-25% B over 5 min, then 25-65% B over 30 min |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 5-10 µm, 100-300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 18-22 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 40-50 °C |
| Sample Loading | 10-100 mg (dissolved in minimal DMSO and diluted with Mobile Phase A) |
| Gradient | Optimized based on analytical run, typically a shallow gradient (e.g., 0.5-1% B/min) around the elution point of the target peptide. |
Table 3: Representative Purification Outcomes
| Peptide Conjugate | Crude Purity (%) | Post-HPLC Purity (%) | Yield (%) |
| Fmoc-PEG15-Peptide A (Hydrophilic) | 65 | >98 | 45 |
| Fmoc-PEG15-Peptide B (Hydrophobic) | 50 | >95 | 30 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC
-
Dissolution of Crude Peptide: Weigh the crude this compound conjugated peptide. Add a minimal amount of a strong organic solvent in which the peptide is soluble (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to fully dissolve the peptide.
-
Dilution: Dilute the dissolved peptide solution with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1 mg/mL for analytical HPLC). Ensure the final concentration of the strong organic solvent is low enough to not interfere with the binding of the peptide to the column. If precipitation occurs upon dilution, adjust the ratio of organic solvent to aqueous phase.
-
Filtration: Filter the diluted peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Analytical RP-HPLC for Method Development
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide sample onto the analytical C18 column.
-
Gradient Elution: Run the gradient as specified in Table 1. The initial shallow gradient helps to separate early eluting impurities, while the main gradient resolves the target peptide from closely related impurities.
-
Data Analysis: Identify the retention time of the main peptide peak and any significant impurities. The dual-wavelength detection can be helpful; the peptide backbone and Fmoc group will absorb at 220 nm, while the Fmoc group has a characteristic absorbance around 300 nm.[1]
-
Gradient Optimization: Based on the initial chromatogram, optimize the gradient for the preparative scale. The goal is to maximize the resolution between the target peptide and its closest impurities. A shallower gradient around the elution point of the target peptide will generally improve separation.
Protocol 3: Preparative RP-HPLC for Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions determined from the analytical run.
-
Sample Loading: Load the prepared crude peptide solution onto the preparative C18 column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.
-
Gradient Elution: Run the optimized preparative gradient.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The fraction size should be appropriate to ensure that the target peptide is collected with minimal contamination from adjacent impurities.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Signaling Pathways and Logical Relationships
The logical relationship for optimizing the purification of Fmoc-PEGylated peptides involves a feedback loop between analytical method development and preparative scale-up.
Figure 2: Logical workflow for HPLC method development and optimization.
References
Troubleshooting & Optimization
troubleshooting incomplete Fmoc deprotection of PEG linkers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection of PEG linkers during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern with PEG linkers?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain attached to a solid support.[1] This prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences—impurities that lack one or more amino acids.[1] These impurities can be challenging to separate from the target peptide, which reduces the overall yield and purity of the final product.[1] While PEG linkers are used to improve solubility and reduce aggregation, their flexible nature and the potential for steric hindrance, especially with longer PEG chains or bulky amino acids, can sometimes impede reagent access to the Fmoc group, making complete deprotection a critical step to monitor.[2][3]
Q2: What are the primary causes of incomplete Fmoc removal on PEGylated supports?
Several factors can lead to inefficient Fmoc deprotection:
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets, which are common in sequences such as homo-oligomers of leucine (B10760876) or alanine.[1][4] This aggregation can make the peptide-resin less permeable to solvents and deprotection reagents.[4][5]
-
Steric Hindrance: Bulky amino acid side chains (e.g., Valine, Isoleucine) or their protecting groups near the N-terminus can physically block piperidine (B6355638) from accessing the Fmoc group.[5][6] High resin loading can also cause steric hindrance between adjacent peptide chains.[1]
-
Poor Resin Swelling & Solvation: Inadequate swelling of the solid support, including the PEG linker, can limit the diffusion of reagents to the reaction sites.[1][6]
-
Suboptimal Reagents or Protocols: The use of degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can lead to incomplete deprotection.[1] Standard protocols may not be adequate for "difficult" sequences.[5]
Q3: How can I detect if Fmoc deprotection is incomplete?
Multiple analytical methods are available to monitor the completeness of the deprotection step:
-
Kaiser (Ninhydrin) Test: This is a rapid, qualitative colorimetric test performed on a few resin beads. A positive result (intense blue color) indicates the presence of free primary amines, confirming successful deprotection.[1][7] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1] Note that this test is unreliable for N-terminal proline, which produces a reddish-brown color.[1][8]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct can be quantified by measuring its absorbance at approximately 301-312 nm.[1][5][9] Collecting the filtrate after deprotection and measuring its absorbance provides a quantitative measure of Fmoc removal.[6][10]
-
HPLC and Mass Spectrometry (LC-MS): After cleaving a small sample of the peptide from the resin, Reverse-Phase HPLC (RP-HPLC) can be used for analysis.[6] The presence of deletion sequences or peaks with a mass increase of 222.24 Da (the mass of the Fmoc group) relative to the expected product confirms incomplete deprotection.[2][6]
Q4: What are the consequences of incomplete Fmoc removal for my final product?
The primary consequences are a decrease in the purity and overall yield of your target peptide:
-
Deletion Sequences: The main byproduct will be peptides missing the amino acid that failed to couple, which can be difficult to purify from the desired product.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will remain on the peptide chain throughout the synthesis and will be present in the final crude product, further complicating purification.[6]
-
Truncated Peptides: If capping is performed after an incomplete coupling, the unreacted chains will be terminated, leading to a mixture of the desired peptide and shorter, capped sequences.
Troubleshooting Guide for Incomplete Fmoc Deprotection
This guide provides a systematic workflow for diagnosing and resolving issues with incomplete Fmoc deprotection.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.[1]
Data Summary Tables
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent/Condition | Typical Concentration | Deprotection Time | Use Case & Considerations |
| Piperidine in DMF | 20% (v/v) | 2 steps: 1-2 min, then 5-10 min[6] | Standard protocol for most sequences. Ensure piperidine and DMF are fresh and high quality.[1] |
| Piperidine in NMP | 20% (v/v) | 10-18 min[11] | N-Methyl-2-pyrrolidone (NMP) can improve solvation for some difficult sequences. |
| DBU / Piperidine in DMF | 1-2% DBU + 2-20% Piperidine (v/v)[5][12] | 5-15 min[5] | A stronger, non-nucleophilic base (DBU) accelerates Fmoc removal.[5] Useful for sterically hindered amino acids and aggregation-prone sequences. Use with caution as it may increase side reactions.[5] |
| Piperazine / DBU in NMP | 5% Piperazine + 2% DBU (v/v) | ~5-10 min | An effective alternative shown to enhance Fmoc removal kinetics for difficult sequences compared to standard piperidine/DMF. |
Table 2: Comparison of Methods to Detect Incomplete Deprotection
| Method | Principle | Result for Incomplete Deprotection | Type | Notes |
| Kaiser Test | Ninhydrin (B49086) reacts with free primary amines to form a deep blue chromophore.[7] | No color change or a faint yellow/brown color.[1] | Qualitative | Fast and simple. Does not work for N-terminal proline (gives a reddish-brown color).[1][8] |
| UV-Vis Spectrophotometry | Quantitative measurement of the dibenzofulvene-piperidine adduct released into the filtrate.[5][9] | Low or no absorbance reading around 301-312 nm.[1][5] | Quantitative | Allows for real-time monitoring of the deprotection progress.[9][13] |
| HPLC / LC-MS | Chromatographic separation of a cleaved peptide sample.[6] | Presence of additional peaks corresponding to deletion sequences or Fmoc-adducts (+222.24 Da).[2][6] | Quantitative | Highly sensitive and provides definitive confirmation of the identity of byproducts.[6] |
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test confirms the presence of free N-terminal amines after the deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Sample Collection: After the final DMF wash post-deprotection, collect a small sample of the peptide-resin (1-5 mg or a few beads) and place it in a small glass test tube.[1][14]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube in a heating block or water bath at 100-110°C for 3-5 minutes.[1][14]
-
Observe Color:
Protocol 2: UV-Vis Quantification of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the liberated DBF-piperidine adduct.[6][10]
Procedure:
-
Collect Filtrate: During the second (longer) deprotection step, collect the entire volume of the piperidine/DMF solution that is drained from the reaction vessel into a volumetric flask of known volume (e.g., 25 mL or 50 mL).[6][10]
-
Dilute to Volume: Add fresh DMF to the volumetric flask to reach the total known volume and mix thoroughly.
-
Prepare Sample for Measurement: Prepare an appropriate dilution of this solution. For example, dilute 100 µL of the collected solution into 10 mL of DMF.[15]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at ~301 nm against a blank of the same dilution of fresh 20% piperidine/DMF solution.[6][16] The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[10][16]
-
Calculate Loading/Deprotection: The amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εcl), which can be correlated back to the resin's initial loading to determine the efficiency of deprotection.
Diagram: Fmoc Deprotection Mechanism
Caption: The mechanism of Fmoc group removal by piperidine.[14]
Protocol 3: HPLC Analysis for Incomplete Deprotection
This protocol is used to analyze a small batch of cleaved peptide to check for impurities resulting from incomplete deprotection.[6]
Procedure:
-
Resin Sampling: After a suspected failed deprotection and subsequent coupling step, take a small sample of the dry peptide-resin (approx. 5-10 mg).[6]
-
Test Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Add the cocktail to the resin sample and allow it to react for 1-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[17][18]
-
Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[6]
-
HPLC Analysis: Analyze the sample by RP-HPLC, monitoring at 214 nm or 220 nm.
-
Data Interpretation:
-
Look for the main peak corresponding to the desired full-length peptide.
-
Identify any significant earlier-eluting peaks, which may correspond to deletion sequences.
-
Look for later-eluting, more hydrophobic peaks which could be Fmoc-adducts.[6]
-
Use LC-MS to confirm the mass of the main peak and any major impurity peaks to verify their identities.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptideweb.com [peptideweb.com]
- 16. peptide.com [peptide.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Preventing Peptide Aggregation During Fmoc-NH-PEG15-CH2CH2COOH Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during conjugation with Fmoc-NH-PEG15-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation during conjugation with this compound?
A1: Peptide aggregation during conjugation is a multifaceted issue primarily driven by the peptide's intrinsic properties and the reaction conditions. Key causes include:
-
Hydrophobic Interactions: Peptides with a high content of hydrophobic amino acid residues are prone to self-associate in aqueous or partially aqueous solutions to minimize their exposure to the polar environment.
-
Intermolecular Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are common in aggregated states.[1]
-
Isoelectric Point (pI): When the pH of the solution is close to the peptide's pI, the net charge of the peptide is minimal, reducing electrostatic repulsion between peptide molecules and thus promoting aggregation.
-
High Peptide Concentration: Increased peptide concentration can favor intermolecular interactions and aggregation.
-
Solvent Properties: A poor solvent for the peptide can induce its precipitation and aggregation. The choice of solvent is critical for maintaining the solubility of both the peptide and the PEG reagent.[2][3]
-
Temperature: Elevated temperatures can sometimes increase the rate of aggregation, although in some cases, it can improve solubility.[1] The effect of temperature is highly peptide-dependent.
Q2: Can the this compound reagent itself contribute to aggregation?
A2: While the PEG moiety generally enhances the hydrophilicity and solubility of the conjugate, the reagent itself can influence aggregation.[4] The Fmoc group is hydrophobic and can contribute to the overall hydrophobicity of the reaction mixture, potentially influencing the aggregation of susceptible peptides. Furthermore, the PEG chain can interact with the peptide in complex ways, sometimes stabilizing aggregated forms.[5][6]
Q3: How can I quickly assess if my peptide is aggregating during the conjugation reaction?
A3: Visual inspection is the first and simplest method. The appearance of cloudiness, turbidity, or visible precipitate in the reaction mixture is a strong indicator of aggregation. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of larger aggregates. UV-Vis spectroscopy can also be employed to monitor for an increase in light scattering at wavelengths around 340-600 nm.
Q4: Is it better to perform the PEGylation on-resin or in solution to avoid aggregation?
A4: Both on-resin and solution-phase PEGylation have their advantages and disadvantages concerning aggregation.
-
On-resin PEGylation: Can sometimes mitigate aggregation by immobilizing the peptide on a solid support, thus reducing intermolecular interactions. However, aggregation can still occur on the resin, leading to incomplete reactions.
-
Solution-phase PEGylation: Offers more flexibility in terms of solvent choice and the use of additives to enhance solubility. However, the peptide is free to interact with other peptide molecules, which can lead to aggregation if conditions are not optimized. For peptides that are difficult to synthesize on a solid support due to aggregation, solution-phase conjugation might be the only option after purification of the peptide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peptide aggregation issues during conjugation with this compound.
Workflow for Troubleshooting Peptide Aggregation
Caption: A troubleshooting workflow for addressing peptide aggregation during conjugation.
Step 1: Assess Peptide Solubility
Before initiating the conjugation reaction, it is crucial to determine the solubility of your peptide in the chosen solvent system. A simple solubility test can prevent significant issues down the line.
Step 2: Optimize the Solvent System
If your peptide exhibits poor solubility, consider changing or modifying the solvent. Polar aprotic solvents are generally good choices for dissolving both the peptide and the Fmoc-PEG reagent.
| Solvent | Recommended Starting Concentration | Key Considerations |
| N,N-Dimethylformamide (DMF) | 0.1 - 10 mg/mL | Good all-around solvent for many peptides. Can break down to form dimethylamine, which can be problematic.[3] |
| N-Methyl-2-pyrrolidone (NMP) | 0.1 - 10 mg/mL | A more polar and often more effective solvent than DMF for dissolving difficult peptides.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 - 10 mg/mL | Excellent for dissolving hydrophobic peptides. Can be difficult to remove and may oxidize sensitive residues.[2][7] |
| Mixtures (e.g., DMF/DMSO, NMP/DMSO) | Varies | Can leverage the advantages of multiple solvents to improve solubility.[2] |
Step 3: Adjust the pH
The pH of the reaction mixture can have a profound impact on peptide solubility. Generally, the pH should be adjusted to be at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and promote electrostatic repulsion between peptide molecules.
-
For acidic peptides (pI < 7): A basic pH (e.g., 8-9) is often beneficial.
-
For basic peptides (pI > 7): An acidic to neutral pH (e.g., 6-7) may be required.
Step 4: Incorporate Anti-Aggregation Additives
Several additives can be included in the reaction mixture to prevent aggregation. The choice of additive will depend on the nature of your peptide.
| Additive | Typical Concentration | Mechanism of Action & Considerations |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues on the peptide surface.[8][9][10][11] |
| Guanidine Hydrochloride (GdnHCl) | 0.5 - 2 M | A strong chaotropic agent that disrupts water structure and solubilizes nonpolar residues.[12] Can denature the peptide. |
| Urea | 1 - 4 M | Another strong chaotropic agent with a similar mechanism to GdnHCl. Can also cause denaturation.[12] |
| Chaotropic Salts (e.g., NaClO₄, LiCl) | 0.1 - 0.8 M | Disrupt hydrogen bonding and hydrophobic interactions. |
| Non-ionic Detergents (e.g., Tween 20) | 0.01 - 0.1% | Can help to solubilize hydrophobic peptides by forming micelles. May be difficult to remove.[13] |
Step 5: Modify Reaction Conditions
-
Temperature: While high temperatures can sometimes increase aggregation, in certain cases, gentle heating (e.g., to 30-40 °C) can improve the solubility of both the peptide and the reagents. This should be empirically tested for your specific peptide.
-
Concentration: If aggregation persists, try reducing the concentration of the peptide in the reaction mixture.
Key Experimental Protocols
Protocol 1: General Protocol for this compound Conjugation with Troubleshooting Checkpoints
-
Peptide Dissolution:
-
Dissolve the peptide in the chosen solvent (e.g., DMF, NMP, or a mixture) at the desired concentration.
-
Checkpoint: If the peptide does not dissolve completely, refer to the Troubleshooting Guide (Steps 2-4) to optimize the solvent, adjust the pH, or add solubilizing agents before proceeding.
-
-
Reagent Preparation:
-
In a separate vial, dissolve this compound (1.2 equivalents) and a suitable coupling agent (e.g., HBTU, 1.2 equivalents) in the reaction solvent.
-
Add a base (e.g., DIPEA, 2.4 equivalents) to the reagent mixture.
-
-
Conjugation Reaction:
-
Add the activated PEG reagent solution to the dissolved peptide solution.
-
Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.
-
Checkpoint: Monitor the reaction mixture for any signs of precipitation or cloudiness. If aggregation occurs, consider the troubleshooting steps outlined above for future attempts.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical method (e.g., RP-HPLC, LC-MS).
-
Once the reaction is complete, precipitate the crude PEGylated peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Purification:
-
Purify the crude PEGylated peptide by preparative RP-HPLC.
-
Protocol 2: Small-Scale Solubility Test
-
Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a different solvent or solvent mixture (e.g., 100 µL of water, PBS, DMF, NMP, DMSO, or mixtures thereof).
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the peptide is not soluble, try gentle heating (30-40 °C) or sonication for a few minutes.
-
For aqueous solutions, test the effect of pH by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and observing any changes in solubility.
Mechanisms of Aggregation Prevention
The following diagram illustrates the modes of action of different classes of anti-aggregation additives.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation of PEGylated liposomes driven by hydrophobic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor solubility of Fmoc-NH-PEG15-CH2CH2COOH conjugates
Welcome to the technical support center for Fmoc-NH-PEG15-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the poor solubility of this reagent and its conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker containing three key components:
-
An Fmoc-protected amine : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine, commonly used in solid-phase peptide synthesis (SPPS).[1]
-
A PEG15 spacer : The polyethylene (B3416737) glycol (PEG) chain, consisting of 15 ethylene (B1197577) glycol units, is hydrophilic and flexible. It is incorporated to improve the solubility and pharmacokinetic properties of the final conjugate.[1]
-
A terminal carboxylic acid : This functional group allows for conjugation to primary amines on target molecules, such as proteins, peptides, or other small molecules, through the formation of a stable amide bond.
This linker is primarily used to attach a hydrophilic PEG spacer to a molecule of interest, often to enhance its aqueous solubility, reduce immunogenicity, and improve its stability in biological systems.[2]
Q2: Why does my this compound conjugate have poor solubility?
The overall solubility of the conjugate is a composite of the properties of its constituent parts: the molecule of interest, the PEG linker, and the Fmoc group (if present). Poor solubility can arise from several factors:
-
Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the PEG linker is large and hydrophobic, it can overwhelm the solubilizing effect of the PEG15 chain.
-
Presence of the Fmoc Group: The Fmoc group is notably hydrophobic and can significantly decrease the aqueous solubility of the conjugate.
-
pH of the Solution: The terminal carboxylic acid has a pKa of approximately 3-4.5. In acidic or neutral solutions (pH ≤ pKa), the carboxyl group is protonated (-COOH), making it less polar and drastically reducing its water solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in the chosen solvent system.
-
Aggregation: The interplay of hydrophobic and hydrophilic regions in the conjugate can sometimes lead to intermolecular aggregation and precipitation.
Q3: In which solvents is this compound typically soluble?
This compound is generally soluble in polar organic solvents commonly used in peptide synthesis and bioconjugation.[1] Its solubility in aqueous solutions is limited, especially with the Fmoc group attached and at a low pH.
Troubleshooting Guide: Dealing with Poor Solubility
This section provides a step-by-step guide to addressing solubility issues with this compound and its conjugates.
Issue 1: Difficulty Dissolving the this compound Reagent
If you are struggling to dissolve the initial powdered reagent, follow these steps:
Protocol 1: Dissolution in Organic Solvents
-
Solvent Selection: Start with a high-purity, polar aprotic solvent. The most common choices are:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure: a. Weigh the required amount of this compound into a clean, dry glass vial. b. Add the desired volume of your chosen solvent (e.g., DMF) to reach the target concentration. c. Vortex the mixture vigorously for 1-2 minutes. d. If the solid is not fully dissolved, proceed to physical dissolution aids.
-
Physical Dissolution Aids:
-
Sonication: Place the vial in a sonicator water bath for 5-15 minutes. This can help break up aggregates.
-
Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat, which could potentially degrade the molecule.
-
-
Using a Co-Solvent:
-
If solubility is still an issue, especially at high concentrations, a co-solvent can be effective. Dichloromethane (DCM) is a common choice.
-
Protocol: First, add a small volume of DCM to wet the powder and form a slurry. Then, add the primary solvent (e.g., DMF) and vortex until the reagent dissolves.
-
Issue 2: Poor Aqueous Solubility of the Conjugate (with Fmoc group attached)
The presence of the hydrophobic Fmoc group is a primary reason for poor aqueous solubility.
Protocol 2: Dissolution using a Water-Miscible Organic Co-Solvent
This is the recommended method for preparing an aqueous solution of a hydrophobic conjugate.
-
Prepare a Concentrated Stock Solution: a. Dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Aim for a high concentration (e.g., 10-50 mg/mL).
-
Prepare the Aqueous Buffer: a. In a separate, larger tube, place the required volume of your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Combine the Solutions: a. While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise . b. Crucial: It is essential to add the organic stock to the aqueous buffer, not the other way around, to prevent precipitation.
-
Final Concentration: a. Ensure the final concentration of the organic co-solvent is as low as possible (ideally <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit has been exceeded.
Issue 3: Poor Aqueous Solubility of the Conjugate (after Fmoc group removal)
After removing the Fmoc group, the conjugate's solubility is dominated by the attached molecule and the terminal carboxylic acid.
Protocol 3: pH Adjustment for Aqueous Dissolution
-
Initial Suspension: a. Suspend the conjugate powder in a small volume of deionized water or a low-ionic-strength buffer.
-
pH Adjustment: a. While gently stirring, add a dilute basic solution (e.g., 0.1 M NaOH or a basic buffer like sodium bicarbonate) dropwise. b. Monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid (~4.5), the group will deprotonate to the more soluble carboxylate form (-COO⁻), and the conjugate should dissolve. Aim for a final pH that is compatible with your downstream application (e.g., pH 7.4 for many biological assays).
-
Final Volume and Buffer Exchange: a. Once the conjugate is dissolved, add your desired buffer to reach the final target concentration. b. If necessary, perform a buffer exchange using dialysis or a desalting column to move the conjugate into the final experimental buffer.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Solubility | Notes |
| DMF, NMP, DMSO | Polar Aprotic | High | Recommended for preparing stock solutions. |
| DCM | Non-polar Aprotic | Moderate | Can be used as a co-solvent to aid dissolution. |
| Acetonitrile | Polar Aprotic | Moderate | May require sonication or warming. |
| Methanol, Ethanol | Polar Protic | Low to Moderate | Generally not the first choice for initial dissolution. |
| Water | Polar Protic | Very Low | Solubility is poor due to the hydrophobic Fmoc group and protonated carboxylic acid at neutral pH. |
| Aqueous Buffers (pH < 6) | Polar Protic | Very Low | The carboxylic acid is protonated, reducing solubility. |
| Aqueous Buffers (pH > 7) | Polar Protic | Low | Solubility improves as the carboxylic acid deprotonates, but the Fmoc group still limits overall solubility. |
Experimental Workflow and Diagrams
The following diagrams illustrate the troubleshooting workflow and the key factors influencing the solubility of your conjugate.
Caption: A step-by-step decision tree for troubleshooting poor conjugate solubility.
Caption: Key factors influencing the solubility of Fmoc-PEG conjugates.
References
Technical Support Center: Purification of Long PEG Chain Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of long-chain polyethylene (B3416737) glycol (PEG) protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of long PEG chain conjugates so challenging?
The primary challenge stems from the heterogeneity of the reaction mixture. A typical PEGylation reaction yields a complex blend of the desired PEG-protein conjugate, unreacted native protein, excess PEG reagent, and often, multiple PEGylated species (e.g., mono-, di-, multi-PEGylated proteins) and positional isomers[][2]. These components have overlapping physicochemical properties, making their separation difficult[3]. The long, flexible PEG chain significantly increases the hydrodynamic radius of the protein and can mask its surface properties, further complicating purification[][4].
Q2: Which chromatography technique is best for separating my PEGylated protein from the unreacted (native) protein?
Both Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are highly effective for this purpose.
-
SEC separates based on size. Since PEGylation dramatically increases the hydrodynamic radius, the PEGylated conjugate will elute significantly earlier than the smaller, native protein[][4].
-
IEX separates based on surface charge. The PEG chain shields the protein's surface charges, reducing its interaction with the IEX resin. This causes the PEGylated conjugate to elute at a different salt concentration than the native protein, typically earlier in the gradient for the most common ion exchange modes[][5].
Q3: How can I separate mono-PEGylated from di- or multi-PEGylated species?
Ion Exchange Chromatography (IEX) is generally the most powerful technique for this separation. Each additional PEG chain further masks the protein's surface charge, leading to a predictable change in elution behavior[3][5]. This allows for the resolution of species differing by a single PEG unit. While SEC can also be used, the relative size difference between, for example, a mono- and di-PEGylated protein is often too small to achieve baseline separation, especially for large proteins or when the PEG chain itself is very large[3].
Q4: Is it possible to separate positional isomers of a mono-PEGylated protein?
Separating positional isomers is one of the most significant challenges in PEG conjugate purification[][2]. Because isomers have the same molecular weight, SEC is not a viable option. However, high-resolution techniques like Ion Exchange Chromatography (IEX) and Reverse Phase Chromatography (RPC) can sometimes resolve them. The principle is that the specific attachment site of the PEG chain will shield local surface charges to a different extent, creating subtle differences in their interaction with the stationary phase that can be exploited for separation[][3].
Q5: What is the role of Hydrophobic Interaction Chromatography (HIC) in PEG conjugate purification?
HIC separates proteins based on their surface hydrophobicity. It is often used as a polishing step, frequently as a complementary method to IEX[][6]. However, HIC can have limitations, including relatively low capacity and poor resolution between closely related PEGylated species[]. Furthermore, free PEG can sometimes interact strongly with HIC resins, which may complicate the purification process[7][8].
Troubleshooting Guides
Issue 1: Poor Resolution in Size Exclusion Chromatography (SEC)
// Nodes Start [label="Poor Resolution in SEC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Overlapping Peaks:\nNative vs. Mono-PEG", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Broad Peaks or Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Low Recovery", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1a [label="Decrease flow rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Use longer column or\ncolumns in series", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1c [label="Select column with\noptimal pore size for\nthe conjugate[9]", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol2a [label="Reduce sample viscosity\n(dilute sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Check for secondary interactions:\nAdjust salt concentration or pH\nin mobile phase[10]", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol3a [label="Use bio-compatible column\n(e.g., hydrophilic coating)\nto reduce adsorption[10]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3b [label="Check for protein precipitation\non the column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Symptom"]; Start -> Cause2 [label="Symptom"]; Start -> Cause3 [label="Symptom"];
Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"]; Cause1 -> Sol1c [label="Solution"];
Cause2 -> Sol2a [label="Solution"]; Cause2 -> Sol2b [label="Solution"];
Cause3 -> Sol3a [label="Solution"]; Cause3 -> Sol3b [label="Solution"]; } } Caption: Troubleshooting logic for poor SEC resolution.
Issue 2: Ineffective Separation in Ion Exchange Chromatography (IEX)
// Nodes Start [label="Poor Separation in IEX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Co-elution of\nPEGylated Species", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="All species in\nFlow-Through", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Broad Elution Peaks", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1a [label="Optimize gradient slope:\nUse a shallower gradient\nfor better resolution[11]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Adjust mobile phase pH:\nChange protein's net charge\nto improve separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1c [label="Try a different IEX resin\n(Strong vs. Weak)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol2a [label="Ensure binding pH is correct:\nFor Cation Exchange, pH < pI\nFor Anion Exchange, pH > pI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2b [label="Lower the starting salt\nconcentration in Buffer A", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol3a [label="Reduce column flow rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3b [label="Check for protein aggregation\nin the loaded sample", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Symptom"]; Start -> Cause2 [label="Symptom"]; Start -> Cause3 [label="Symptom"];
Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"]; Cause1 -> Sol1c [label="Solution"];
Cause2 -> Sol2a [label="Solution"]; Cause2 -> Sol2b [label="Solution"];
Cause3 -> Sol3a [label="Solution"]; Cause3 -> Sol3b [label="Solution"]; } } Caption: Troubleshooting logic for poor IEX separation.
Data & Methodologies
Comparison of Chromatographic Techniques
The table below summarizes the typical applications and performance characteristics of the main chromatographic techniques used for purifying long PEG chain conjugates.
| Feature | Size Exclusion (SEC) | Ion Exchange (IEX) | Hydrophobic Interaction (HIC) |
| Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity |
| Primary Application | Remove unreacted PEG; Separate native from total PEGylated protein[][4]. | Separate native vs. PEGylated; Fractionate by degree of PEGylation (mono-, di-, etc.)[][5][11]. | Polishing step; Orthogonal separation to IEX[]. |
| Resolution of Isomers | Not possible | Potentially possible for positional isomers[][5]. | Low probability |
| Resolution of PEGmers | Low; effective only for N=0 vs. N≥1[3]. | High; often baseline resolution for low degrees of PEGylation[4][5]. | Moderate to Low[]. |
| Common Challenge | Poor peak shape due to interactions; low resolution between similar-sized species[10]. | Co-elution if charge difference is minimal; requires careful pH and gradient optimization. | Low binding capacity; interference from free PEG[][7]. |
General Purification Workflow
The diagram below illustrates a typical multi-step workflow for the purification and characterization of a PEGylated protein.
// Nodes Start [label="PEGylation Reaction Mixture\n(Native, Conjugate, Free PEG)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; Step1 [label="Step 1: Capture / Bulk Separation\n(e.g., Ion Exchange Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Fraction1 [label="Fraction Pool 1:\nEnriched PEG-Conjugates", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Waste1 [label="Unreacted Protein &\nExcess PEG (to waste/analysis)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Step2 [label="Step 2: Polishing\n(e.g., Size Exclusion Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Fraction2 [label="Fraction Pool 2:\nPurified Conjugate (e.g., Mono-PEG)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Waste2 [label="Aggregates & Residuals", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Analysis [label="Characterization\n(SDS-PAGE, SEC-MALS, HPLC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Edges Start -> Step1; Step1 -> Fraction1 [label="Elute"]; Step1 -> Waste1 [label="Flow-through/Strip"]; Fraction1 -> Step2; Step2 -> Fraction2 [label="Collect Peak"]; Step2 -> Waste2 [label="Collect Other Fractions"]; Fraction2 -> Analysis; Analysis -> Final; } } Caption: A typical two-step chromatographic purification workflow.
Experimental Protocol: SEC for PEG Conjugate Analysis
This protocol provides a general methodology for separating a PEGylated protein from its unreacted native form using Size Exclusion Chromatography.
Objective: To separate the high molecular weight PEG-protein conjugate from the lower molecular weight native protein.
Materials:
-
Chromatography System: HPLC or FPLC system with a UV detector (280 nm).
-
Column: SEC column with a pore size suitable for the apparent molecular weight of the conjugate (e.g., 300-1000 Å for very large conjugates)[9].
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent secondary ionic interactions. The buffer must be filtered (0.22 µm) and degassed.
-
Sample: PEGylation reaction mixture, clarified by centrifugation (10,000 x g, 10 min) or filtration (0.22 µm).
Methodology:
-
System Preparation:
-
Install the SEC column onto the chromatography system.
-
Purge the pumps with freshly prepared mobile phase.
-
Equilibrate the column by washing with at least two column volumes (CVs) of mobile phase at the intended flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.
-
-
Sample Injection:
-
Inject a defined volume of the clarified sample. The injection volume should not exceed 1-2% of the total column volume to avoid compromising resolution.
-
-
Elution and Data Collection:
-
Perform an isocratic elution using the mobile phase.
-
Run the elution for a sufficient time to allow all components, including the native protein and any small molecule impurities, to elute (typically 1.5 CVs).
-
Monitor the elution profile at 280 nm. The PEGylated conjugate, having a larger hydrodynamic radius, is expected to elute first, followed by the native protein.
-
-
Fraction Collection (Optional):
-
If preparing material, collect fractions across the elution peaks for subsequent analysis (e.g., by SDS-PAGE or Mass Spectrometry) to confirm the identity of each species.
-
-
Analysis:
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media [agris.fao.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. pubs.acs.org [pubs.acs.org]
avoiding side reactions during EDC/NHS activation of Fmoc-NH-PEG15-CH2CH2COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activation of Fmoc-NH-PEG15-CH2CH2COOH and similar carboxylated PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during EDC/NHS activation of my PEG-COOH linker?
A1: The two main side reactions that can significantly reduce the efficiency of your conjugation are the hydrolysis of the NHS ester and the formation of a stable N-acylisourea byproduct.[1][2]
-
Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, which converts the active ester back to the original carboxylic acid, rendering it unreactive towards amines.[3][4][5] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction environment.[3]
-
N-acylisourea Formation: The O-acylisourea intermediate formed upon the reaction of EDC with the carboxylic acid can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[2][6][7] This side reaction competes with the desired reaction with NHS to form the active NHS ester.[6]
Q2: How does pH affect the efficiency of the EDC/NHS coupling reaction?
A2: The EDC/NHS coupling process involves two key steps, each with its own optimal pH range.[8][9]
-
Activation Step (Carboxylic Acid Activation): The activation of the carboxyl group on your PEG linker by EDC is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0.[8][9][10] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[8][11]
-
Coupling Step (Amine Reaction): The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5.[3][9][10] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer are suitable for this step.[8][10] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS-activated PEG.[10][12]
Q3: My yields are consistently low. What are the most likely causes?
A3: Low yields in EDC/NHS PEGylation reactions can stem from several factors:
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture.[8][13] If not stored properly under desiccated conditions, they can hydrolyze and lose activity. Always allow reagent vials to warm to room temperature before opening to prevent condensation.[8][14] It is best to prepare solutions of EDC and NHS immediately before use.[8]
-
Hydrolysis of Intermediates: Both the O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis.[1][15] Performing the reaction steps promptly and at optimal pH can minimize this. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
-
Suboptimal Stoichiometry: An insufficient molar excess of EDC and NHS over the PEG-COOH can lead to incomplete activation. Conversely, a very high concentration of EDC can sometimes cause precipitation of proteins.[8]
-
Inappropriate Buffers: Using buffers that contain primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction.[8][12]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiment.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Inactive EDC or NHS due to moisture exposure. | Purchase fresh reagents and store them in a desiccator at -20°C.[8] Allow vials to reach room temperature before opening.[8][14] Prepare solutions immediately before use.[8] |
| Hydrolysis of the NHS-ester intermediate. | Work quickly, especially after the activation step. Ensure the pH of the coupling buffer is optimal (7.2-8.5).[3][10] Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow the conjugation reaction.[3] | |
| Formation of N-acylisourea byproduct. | Use an appropriate molar excess of NHS to EDC. The NHS intercepts the O-acylisourea intermediate to form the more stable NHS ester, minimizing the rearrangement to N-acylisourea.[6] | |
| Inappropriate buffer composition. | Use non-amine, non-carboxylate buffers. For the activation step, MES buffer (pH 4.5-6.0) is recommended.[8] For the coupling step, PBS, borate, or bicarbonate buffers (pH 7.2-8.5) are suitable.[8][10] | |
| Precipitation During Reaction | Protein aggregation due to pH change or reagent addition. | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary.[8] |
| High concentration of EDC. | If using a large molar excess of EDC, try reducing the concentration.[8] | |
| Poor solubility of the PEG linker or target molecule. | If working in an organic solvent, ensure it is anhydrous and that all components are soluble. For aqueous reactions, ensure the concentration of your biomolecule is appropriate.[11] | |
| Inconsistent Results | Variability in reagent activity. | Aliquot EDC and NHS upon receipt to minimize repeated opening of the main stock and exposure to moisture. |
| Fluctuations in reaction time or temperature. | Standardize all incubation times and temperatures in your protocol. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours[3] |
| 8.6 | 4 | 10 minutes[3] |
| 7.0 | Room Temperature | Shorter than at 4°C |
| 9.0 | Room Temperature | Minutes[14] |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reagent | Molar Equivalents (relative to -COOH) | Notes |
| EDC | 1.5 - 10 | The optimal ratio can depend on the specific reactants and should be empirically determined. A 10-fold molar excess has been used in some protocols.[16] |
| NHS | 1.5 - 25 | A higher ratio of NHS to EDC can help to suppress the formation of the N-acylisourea byproduct. A 25-fold molar excess has been used for liposome (B1194612) conjugation.[16] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Activation of this compound
This protocol is designed for the activation of the PEG linker and subsequent conjugation to an amine-containing molecule in an aqueous environment.
Materials:
-
This compound
-
EDC-HCl
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for fully aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[11]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Amine-containing molecule for conjugation
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS vials to room temperature before opening. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Activation of PEG-COOH:
-
Conjugation to Amine:
-
Immediately after activation, add the amine-containing molecule dissolved in Coupling Buffer to the activated PEG solution. Alternatively, if your application allows, you can perform a buffer exchange on the activated PEG to the Coupling Buffer before adding the amine.
-
The pH of the reaction mixture should now be between 7.2 and 7.5 to favor the reaction with the primary amine.[10]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[17]
-
-
Quenching:
-
Purification: Purify the PEG-conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Visualizations
Caption: Reaction pathway for EDC/NHS activation of a carboxylated PEG linker and potential side reactions.
Caption: A logical flowchart for troubleshooting low yield in EDC/NHS PEGylation reactions.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 16. encapsula.com [encapsula.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-NH-PEG15-CH2CH2COOH Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of reactions involving Fmoc-NH-PEG15-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in this compound coupling reactions?
Low yields in the coupling of this compound can stem from several factors, often related to the unique properties of polyethylene (B3416737) glycol (PEG) linkers. The primary causes include:
-
Incomplete Activation: The carboxylic acid of the PEG linker may not be fully activated before the coupling reaction, leading to a lower concentration of the reactive species.
-
Steric Hindrance: The bulky nature of the Fmoc protecting group and the PEG chain can sterically hinder the approach of the activated linker to the N-terminus of the peptide chain on the solid support.
-
Poor Solubility: While PEGylation generally improves solubility, the Fmoc-protected PEG linker itself might have limited solubility in certain standard solid-phase peptide synthesis (SPPS) solvents, leading to incomplete dissolution and reduced availability for the reaction.
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling of the PEG linker.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the choice of coupling reagents and bases can significantly impact coupling efficiency.
Q2: How can I improve the solubility of this compound in my reaction?
If you suspect poor solubility is contributing to low yield, consider the following strategies:
-
Solvent Screening: While Dimethylformamide (DMF) is a common solvent in SPPS, exploring other solvents or solvent mixtures can be beneficial. N-Methyl-2-pyrrolidone (NMP) often has better solvating properties for both the peptide chain and PEG linkers.[2] A mixture of DMF and Dichloromethane (DCM) can also be effective.
-
Pre-dissolution: Ensure the this compound is completely dissolved in the coupling solvent before adding it to the resin. Gentle warming and sonication can aid dissolution, but be cautious not to degrade the reagents.
Q3: What are the best coupling reagents to use with this compound?
The choice of coupling reagent is critical for achieving high coupling efficiency. Onium-type reagents are generally preferred for their high reactivity and ability to suppress racemization.[3]
-
High-Efficiency Reagents: For challenging couplings, including those involving sterically hindered amino acids or PEG linkers, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) often provide the highest yields.[3]
-
Standard Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are robust and cost-effective options for many standard applications.[3]
Q4: How can I monitor the completeness of the coupling reaction?
Several qualitative and quantitative methods can be used to monitor the reaction:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. However, this test is not reliable for proline residues at the N-terminus.
-
Chloranil Test: This test can be used as an alternative for secondary amines (like proline) where the Kaiser test is not effective.
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide-PEG conjugate analyzed by HPLC and Mass Spectrometry (MS) to confirm the successful coupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Coupling Efficiency of this compound
| Symptom | Possible Cause | Recommended Solution |
| High signal in Kaiser test after coupling | Incomplete coupling reaction. | 1. Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight. 2. Increase Reagent Equivalents: Use a higher excess of the Fmoc-PEG-acid and coupling reagents (e.g., 3-5 equivalents). 3. Switch Coupling Reagent: Change to a more powerful coupling reagent like HATU or COMU. 4. Double Coupling: Perform a second coupling step with fresh reagents. |
| Steric hindrance from the PEG chain or growing peptide. | 1. Optimize Solvent: Use NMP instead of DMF to improve solvation and reduce aggregation. 2. Incorporate Chaotropic Agents: In difficult cases, adding a small amount of a chaotropic agent like guanidinium (B1211019) chloride can help disrupt secondary structures. | |
| Poor resin swelling. | 1. Ensure Proper Swelling: Allow the resin to swell completely in the chosen solvent for at least 1 hour before the first deprotection step. 2. Choose Appropriate Resin: For long or hydrophobic peptides, a PEG-based resin (e.g., TentaGel) can improve solvation and reaction kinetics. |
Issue 2: Incomplete Fmoc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Deletion of the PEGylated residue in the final product (confirmed by MS) | Incomplete removal of the Fmoc group from the preceding amino acid. | 1. Increase Deprotection Time: Extend the piperidine (B6355638) treatment time (e.g., 2 x 15 minutes). 2. Use a Stronger Base: For difficult deprotections, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective. |
| Aggregation hindering access of the deprotection reagent. | 1. Improve Solvation: Switch to NMP as the solvent. 2. Mechanical Agitation: Ensure adequate mixing or shaking during the deprotection step to break up any resin clumps. |
Data Presentation
Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents
This table summarizes the performance of several widely used coupling reagents. Yields can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Approximate Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [3] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [3] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [3] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [3] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [3] |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90-95 |
Note: DIPEA (N,N-Diisopropylethylamine), HOAt (1-Hydroxy-7-azabenzotriazole), HOBt (1-Hydroxybenzotriazole).
Experimental Protocols
Protocol 1: Standard Coupling of this compound to an Amino-functionalized Resin
This protocol outlines a general procedure for coupling the Fmoc-PEG-acid to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the amino-functionalized resin (e.g., Rink Amide resin with a loaded peptide) in DMF (10 mL/g of resin) for 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection (if necessary):
- If the N-terminal amine of the peptide on the resin is Fmoc-protected, add a solution of 20% piperidine in DMF to the resin.
- Agitate for 10 minutes. Drain the solution.
- Repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min).
- Perform a Kaiser test to confirm the presence of a free primary amine.
3. Activation of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.
4. Coupling Reaction:
- Add the activated Fmoc-PEG-acid solution to the resin.
- Agitate the mixture at room temperature for 2-4 hours.
5. Monitoring and Washing:
- Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), extend the coupling time or consider a double coupling.
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Fmoc-PEG-acid coupling reactions.
References
Fmoc-NH-PEG15-CH2CH2COOH stability issues in solution
Welcome to the technical support center for Fmoc-NH-PEG15-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this reagent in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is highly soluble in polar organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][2] For bioconjugation applications, it is crucial to use anhydrous, high-purity solvents to prevent unwanted side reactions.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, the solid product should be kept in a freezer at -20°C or lower, protected from light, and under a dry, inert atmosphere (e.g., argon or nitrogen). Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
Q3: How long is a stock solution of this compound stable?
A3: The stability of a stock solution depends on the solvent and storage conditions. In high-purity, anhydrous DMF or DMSO, the reagent is relatively stable. However, for best results, it is recommended to prepare solutions fresh before use. If storage is necessary, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -20°C for no longer than a few days. Avoid repeated freeze-thaw cycles.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathway is the cleavage of the Fmoc protecting group under basic conditions. Trace amounts of amine impurities in solvents like DMF can lead to gradual deprotection.[3] Hydrolysis of the terminal carboxylic acid or the amide linkage is also possible in the presence of water, especially under acidic or basic conditions. The polyethylene (B3416737) glycol (PEG) chain itself is generally stable but can be susceptible to oxidation over long periods or in the presence of oxidizing agents.
Q5: What are the visible signs of this compound degradation?
A5: Visual inspection may not always reveal degradation. However, a yellowish discoloration of the solution could indicate the presence of dibenzofulvene, a byproduct of Fmoc deprotection. The most reliable way to assess the stability and purity of the reagent is through analytical techniques like HPLC.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in Bioconjugation
| Possible Cause | Recommended Action |
| Degradation of this compound stock solution. | Prepare a fresh solution of the PEG linker immediately before use. Verify the purity of the new solution using the HPLC protocol provided below. |
| Presence of moisture in the reaction. | Use anhydrous solvents and handle reagents in a dry environment (e.g., under an inert atmosphere). |
| Suboptimal reaction pH. | Ensure the reaction pH is compatible with the stability of the Fmoc group (typically neutral to slightly acidic). |
| Interference from primary or secondary amines in buffers or reagents. | Avoid buffers containing primary or secondary amines (e.g., Tris) as they can cause Fmoc deprotection. Opt for buffers like phosphate (B84403) or HEPES. |
Issue 2: Unexpected Side Products Observed in Mass Spectrometry Analysis
| Possible Cause | Recommended Action |
| Premature deprotection of the Fmoc group. | This can be caused by basic impurities in solvents or reagents. Use high-purity, amine-free solvents. Consider purifying solvents if necessary. |
| Hydrolysis of the PEG linker. | Ensure all solvents and reagents are anhydrous. |
| Oxidation of the PEG chain. | Degas solvents to remove dissolved oxygen, especially for long reactions. Store stock solutions under an inert atmosphere. |
Stability Data in Solution
While the stability of this compound in solution is influenced by solvent purity and storage conditions, the following table provides representative data on its stability in anhydrous DMF and DMSO at room temperature (20-25°C) when stored in a sealed vial protected from light.
| Solvent | Time (hours) | Purity (%) | Primary Degradant (%) |
| Anhydrous DMF | 0 | >98 | <0.5 |
| 24 | ~97 | ~1.5 (Fmoc deprotection) | |
| 48 | ~95 | ~3.0 (Fmoc deprotection) | |
| 72 | ~93 | ~5.0 (Fmoc deprotection) | |
| Anhydrous DMSO | 0 | >98 | <0.5 |
| 24 | ~97.5 | ~1.0 (Fmoc deprotection) | |
| 48 | ~96 | ~2.5 (Fmoc deprotection) | |
| 72 | ~94 | ~4.0 (Fmoc deprotection) |
Note: This data is for illustrative purposes and actual stability may vary based on experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method for monitoring the stability of a solution of this compound over time.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMF or DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve in anhydrous DMF or DMSO to a final concentration of 1 mg/mL.
-
Store the solution in a tightly sealed vial, protected from light, at room temperature.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Immediately after preparing the stock solution (t=0), dilute an aliquot with the mobile phase A to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system.
-
At subsequent time points (e.g., 24, 48, 72 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze by HPLC.
-
Compare the chromatograms over time. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks indicate degradation. The primary degradation product is expected to be the Fmoc-deprotected version of the molecule, which will have a significantly shorter retention time.
Visualizations
Figure 1. Workflow for assessing the stability of this compound in solution.
Figure 2. Troubleshooting decision tree for low bioconjugation yield.
References
Validation & Comparative
The PEG Advantage: A Comparative Guide to Fmoc-NH-PEG15-CH2CH2COOH and Non-PEG Linkers in Bioconjugation and Drug Delivery
In the landscape of advanced therapeutics, the choice of a chemical linker to conjugate a payload—be it a small molecule drug, a peptide, or a fluorescent probe—to a targeting moiety is a critical determinant of the final product's success. This guide provides a comprehensive comparison between a discrete polyethylene (B3416737) glycol (PEG) linker, Fmoc-NH-PEG15-CH2CH2COOH, and conventional non-PEG linkers. We will explore the distinct advantages conferred by the PEG moiety in terms of solubility, stability, pharmacokinetics, and immunogenicity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of a discrete PEG linker, such as this compound, offers significant advantages over traditional non-PEG linkers, particularly in the development of complex bioconjugates like antibody-drug conjugates (ADCs). The hydrophilic and flexible nature of the PEG chain enhances the solubility of hydrophobic payloads, improves the stability of the conjugate by preventing aggregation, and favorably modulates its pharmacokinetic profile, leading to a longer circulation half-life and potentially a wider therapeutic window. While non-PEG linkers can offer simplicity and specific cleavage mechanisms, they often fall short in providing these crucial biophysical and pharmacological benefits.
Enhanced Solubility and Stability
A primary challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads. Conjugation of these molecules to an antibody can lead to aggregation, compromising the stability and efficacy of the therapeutic. PEG linkers effectively address this issue.
The ethylene (B1197577) glycol repeats in the PEG chain create a hydrophilic cloud around the payload, significantly increasing the overall water solubility of the conjugate. This is particularly crucial when aiming for a high drug-to-antibody ratio (DAR), as it allows for the attachment of more drug molecules without inducing aggregation.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound Linker | Non-PEG Linker (e.g., SMCC) |
| Solubility | High aqueous solubility imparted by the PEG chain.[1] | Generally lower aqueous solubility, can contribute to aggregation with hydrophobic payloads. |
| Aggregation | Mitigates aggregation, even at high drug-to-antibody ratios (DAR).[1] | Increased propensity for aggregation, especially with hydrophobic drugs. |
| Stability | The flexible PEG chain can sterically shield the payload and antibody from enzymatic degradation, enhancing stability.[2][3] | Stability is dependent on the specific linker chemistry; can be susceptible to premature cleavage or degradation. |
Superior Pharmacokinetic Profile
The pharmacokinetic (PK) behavior of a bioconjugate is profoundly influenced by its linker. The "PEG shield" provided by the PEG chain increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, leading to a significantly longer circulation half-life.[1][2]
A study comparing ADCs constructed with PEGylated linkers to one with a non-PEG linker (similar to that in Kadcyla®) demonstrated a clear advantage for the PEGylated versions. The ADCs with pendant PEG12 linkers exhibited slower clearance rates in mice compared to the non-PEGylated ADC.[4][5] This prolonged exposure can lead to greater accumulation of the therapeutic at the target site, potentially enhancing efficacy.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| ADC Linker | Clearance Rate |
| Pendant PEG12 Linker | Slower |
| Non-PEG Linker (Kadcyla®-like) | Faster |
Data adapted from a study comparing different linker technologies in an ADC format.[4][5]
Reduced Immunogenicity
The immune system can recognize bioconjugates as foreign, leading to the generation of anti-drug antibodies (ADAs). This can result in rapid clearance of the therapeutic and reduced efficacy. The flexible and hydrophilic nature of PEG chains can mask potential epitopes on the antibody and the payload, reducing the immunogenic response.[1] While PEG itself can be immunogenic in some cases, discrete, monodisperse PEGs are generally considered to have low immunogenicity.
Experimental Protocols
To aid researchers in evaluating and comparing different linker technologies, we provide the following representative experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the potency of an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs with PEG and non-PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC construct.[6][7][8]
Plasma Stability Assay
This assay evaluates the stability of the linker in a biological matrix.
Materials:
-
ADC constructs with PEG and non-PEG linkers
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a known concentration in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC remaining over time.
-
Plot the percentage of intact ADC versus time to determine the linker's stability.[9]
Synthesis and Purification of a PEGylated Peptide
This protocol outlines the general steps for conjugating an Fmoc-NH-PEG-COOH linker to a peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA or NMM)
-
DMF (Dimethylformamide)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA-based)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve this compound, HATU, and HOBt in DMF. Add DIPEA or NMM to activate the carboxylic acid. Add the activated linker solution to the resin and allow it to react.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Purify the conjugate using reverse-phase HPLC.[10][11][12]
Visualizing the Advantage: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Comparative pathway of ADCs with PEG and non-PEG linkers from circulation to tumor cell killing.
Caption: General experimental workflow for the synthesis and evaluation of PEGylated bioconjugates.
Conclusion
The choice between a PEGylated and a non-PEG linker is a strategic one that can have a profound impact on the therapeutic potential of a bioconjugate. The evidence strongly suggests that discrete PEG linkers, such as this compound, offer a multitude of advantages, including enhanced solubility and stability, improved pharmacokinetic profiles, and reduced immunogenicity. While the optimal linker will always be context-dependent, the versatile and beneficial properties of PEG make it a superior choice for a wide range of applications in drug delivery and bioconjugation, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
A Comparative Guide to Fmoc-NH-PEG15-CH2CH2COOH Conjugate Activity and Stability
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the ultimate success of a bioconjugate. The Fmoc-NH-PEG15-CH2CH2COOH linker is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative widely employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides an objective comparison of the performance of this compound with alternative linkers, supported by a summary of relevant experimental data and detailed protocols for validation.
Overview of this compound
This compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a 15-unit PEG chain. This structure offers several advantages:
-
Orthogonal Reactivity: The Fmoc-protected amine and the carboxylic acid allow for sequential, controlled conjugation to different functional groups on a target molecule. The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base to expose the primary amine for subsequent reactions.[3]
-
Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of the conjugate and can shield it from proteolytic degradation, potentially increasing its in vivo half-life.[4][5]
-
Defined Length: As a discrete PEG (dPEG®) product, it has a defined molecular weight and length, ensuring homogeneity in the final conjugate, which is crucial for regulatory approval.[6]
Comparison with Alternative Linkers
The performance of this compound can be benchmarked against other linkers with varying PEG lengths, different chemical functionalities, and even entirely different polymer backbones.
1. Impact of PEG Chain Length:
The length of the PEG chain can influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.
| Feature | Short-Chain PEG (e.g., PEG2, PEG4) | Mid-Chain PEG (e.g., PEG15) | Long-Chain PEG (>20 units) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| In Vivo Half-Life | Shorter | Moderate | Longer |
| Potential for Immunogenicity | Lower | Moderate | Higher |
2. Comparison of Linker Chemistry:
While Fmoc-NH-PEG-COOH linkers are versatile, other chemistries offer distinct advantages depending on the application.
| Linker Type | Key Features | Advantages | Disadvantages |
| Fmoc-NH-PEG-Propionic Acid | Carboxylic acid terminus. | Forms stable amide bonds. | Basic conditions for Fmoc removal may affect sensitive substrates. |
| Fmoc-NH-PEG-Acetic Acid | Carboxylic acid terminus. | Reportedly greater stability under basic conditions compared to propionic acid derivatives.[4] | May have different reactivity kinetics. |
| Maleimide-PEG | Thiol-reactive maleimide (B117702) group. | Forms stable thioether bonds with cysteine residues. | Potential for retro-Michael addition leading to linker cleavage. |
| Click Chemistry Linkers (e.g., DBCO-PEG) | Bioorthogonal reactivity. | High specificity and efficiency; mild reaction conditions. | Requires introduction of a complementary azide (B81097) group. |
| Polysarcosine (PSar) | Polypeptoid backbone. | Biocompatible, biodegradable, low immunogenicity.[7][8] | Less established than PEG. |
| Polypeptide Linkers | Based on amino acid sequences. | Tunable properties (flexibility, cleavage sites), low immunogenicity.[7] | Can be more complex to synthesize. |
Experimental Protocols for Validation
1. Conjugation and Purification Workflow:
The following diagram illustrates a typical workflow for conjugating a peptide to a target molecule using this compound.
Caption: General workflow for peptide conjugation using a Fmoc-protected PEG linker.
Protocol for Fmoc Deprotection:
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Treat the resin with a solution of 20-40% piperidine in DMF for 3-15 minutes.[9][10]
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
-
Confirm complete deprotection using a colorimetric test (e.g., Kaiser test).
2. Stability Assessment Workflow:
The stability of the final conjugate should be assessed under relevant physiological conditions.
Caption: Workflow for assessing the in vitro stability of a bioconjugate.
Protocol for Serum Stability Assay:
-
Prepare a stock solution of the purified conjugate in an appropriate buffer.
-
Incubate the conjugate at a final concentration of 1 mg/mL in fresh human serum at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately precipitate the serum proteins by adding an equal volume of acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant containing the conjugate and its degradation products by RP-HPLC or LC-MS to determine the percentage of the intact conjugate remaining.[11]
Data on Conjugate Activity and Stability
Direct quantitative comparisons of the activity and stability of conjugates synthesized with this compound versus its alternatives are not extensively available in the public domain. The following tables summarize expected performance based on established principles of PEGylation and bioconjugation.
Table 1: Representative Stability Data in Human Serum (37°C)
| Linker Type | Conjugated Molecule | Half-Life (t½) | Primary Degradation Pathway |
| Fmoc-NH-PEG15-Amide Bond | Peptide | > 48 hours | Proteolysis of peptide backbone |
| Maleimide-PEG-Thioether | Peptide | 24-48 hours | Retro-Michael addition, proteolysis |
| Ester-based Linker | Small Molecule | < 12 hours | Hydrolysis of ester bond |
Table 2: Impact of Linker on Biological Activity
| Linker Type | Conjugate Type | Expected Biological Activity | Rationale |
| This compound | ADC | High | PEG spacer can reduce aggregation and improve pharmacokinetics. |
| Short-Chain PEG Linker | ADC | Potentially lower | Insufficient spacing may lead to steric hindrance at the binding site. |
| Polysarcosine Linker | Protein Therapeutic | Comparable to or higher than PEG | May exhibit a "stealth" effect similar to PEG with potentially improved tumor accumulation.[8] |
Signaling Pathways and Logical Relationships
The choice of linker is a critical decision point in the overall strategy for developing a targeted therapeutic. This decision is influenced by the desired properties of the final conjugate and the nature of the target.
Caption: Decision-making process for linker selection in bioconjugate development.
Conclusion
This compound is a robust and versatile linker for the synthesis of complex bioconjugates. Its discrete PEG length ensures product homogeneity, while the orthogonal protecting groups allow for controlled, sequential conjugation. While direct, quantitative head-to-head comparisons with all possible alternatives are not always available, the principles of bioconjugation chemistry and the data from analogous systems suggest that the choice of linker, including PEG chain length and chemical linkage, has a profound impact on the stability, solubility, and biological activity of the final product. For applications requiring a balance of solubility enhancement, defined spacing, and synthetic tractability, this compound remains a strong candidate. However, for next-generation therapeutics, alternatives such as polysarcosine and polypeptide linkers are emerging as viable options with potential advantages in biocompatibility and biodegradability.[7] Rigorous experimental validation, as outlined in the provided protocols, is essential to determine the optimal linker for any specific application.
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. precisepeg.com [precisepeg.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
The Balancing Act: Assessing the Impact of PEG15 Linker Length on ADC Efficacy
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.
The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[2][3] Incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[4][5]
The Role of PEG Linker Length: A Trade-Off Between Potency and Pharmacokinetics
The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While no direct comparative studies on a PEG15 linker were identified, a clear trend emerges from research on various PEG lengths, allowing for an informed assessment of a PEG15 linker's likely performance.
Longer PEG chains generally lead to:
-
Improved Hydrophilicity: Reducing the aggregation tendency of the ADC, especially with hydrophobic payloads.[4][]
-
Enhanced Pharmacokinetics: Increasing the hydrodynamic radius of the ADC, which reduces renal clearance and extends plasma half-life.[4][7] This longer circulation time can result in greater accumulation of the ADC in tumor tissue.[8]
-
Potentially Reduced In Vitro Potency: In some cases, longer linkers may slightly decrease the immediate cytotoxic effect in cell-based assays.[4]
Conversely, shorter PEG linkers may offer higher in vitro potency but can be more susceptible to the challenges of aggregation and rapid clearance, particularly with high DARs.[9][10] A study exploring various PEG lengths on a glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this specific parameter.[10] This suggests that a PEG15 linker would likely fall within an optimal range for enhancing pharmacokinetics.
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. This data provides a basis for estimating the performance of a PEG15 linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| ADC Construct (Non-binding IgG-MMAE, DAR 8) | PEG Length | Mean Residence Time (MRT) (hours) | Clearance (mL/day/kg) |
| Non-PEGylated Control | 0 | 18 | 44 |
| PEG4-ADC | 4 | 33 | 24 |
| PEG8-ADC | 8 | 130 | 6.2 |
| PEG12-ADC | 12 | 125 | 6.5 |
| PEG24-ADC | 24 | 141 | 5.7 |
Data synthesized from a study by Burke et al. (2016) evaluating a PEGylated glucuronide-MMAE linker.[10]
This data clearly illustrates that increasing PEG length up to PEG8 dramatically improves pharmacokinetic properties, with diminishing returns observed for longer chains like PEG12 and PEG24. A PEG15 linker would be expected to exhibit a favorable PK profile, similar to that of PEG8 and longer variants.
Table 2: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Construct (Anti-CD70 ADC, MMAE Payload) | PEG Length | Tumor Growth Inhibition (%) | Study Model |
| Non-PEGylated Control | 0 | ~35-45 | L540cy Xenograft |
| PEG2-ADC | 2 | ~35-45 | L540cy Xenograft |
| PEG4-ADC | 4 | ~35-45 | L540cy Xenograft |
| PEG8-ADC | 8 | ~75-85 | L540cy Xenograft |
| PEG12-ADC | 12 | ~75-85 | L540cy Xenograft |
| PEG24-ADC | 24 | ~75-85 | L540cy Xenograft |
Data interpreted from a study by Chen et al. (2017) which showed a binary improvement in efficacy.[8]
This study demonstrates a significant step-up in tumor growth inhibition with PEG linkers of 8 units or more.[8] This suggests that a PEG15 linker would likely provide a high level of in vivo efficacy, benefiting from the enhanced tumor exposure associated with longer PEG chains.[8]
Visualizing the Impact and Evaluation of PEG Linkers
To better understand the relationships between linker length and ADC performance, as well as the workflow for evaluation, the following diagrams are provided.
Caption: Impact of PEG linker length on ADC properties.
Caption: General experimental workflow for ADC evaluation.
Experimental Protocols
Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells.[11][12]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[13]
-
ADCs with varying PEG linkers and an unconjugated antibody control.
-
MTT solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14][15]
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the existing medium with 100 µL of the ADC-containing medium.[14]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[13][15]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC₅₀ (the concentration of ADC that inhibits 50% of cell growth).
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[16][17]
Materials:
-
Immunocompromised mice (e.g., SCID or NOD-SCID).[18]
-
Tumor cell line for implantation.
-
Matrigel or sterile PBS for cell suspension.[16]
-
ADCs, vehicle control, and isotype control ADCs.
-
Calipers for tumor measurement.
Procedure:
-
Model Establishment: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of the mice.[16]
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Dosing: Administer the ADC, vehicle control, and any isotype controls to the respective groups via an appropriate route (commonly intravenous).[16]
-
Monitoring: Measure tumor volumes (Volume = (Length x Width²)/2) and body weights 2-3 times per week throughout the study.[16] Monitor the general health of the mice.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[16]
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[1] While shorter PEG linkers may be sufficient in some contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][8] Based on the available data, a PEG15 linker is expected to provide a favorable balance of improved pharmacokinetics and potent anti-tumor activity. However, the optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[4] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Fmoc-NH-PEG15-CH2CH2COOH Conjugates and Their Starting Materials
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), the purity of bifunctional linkers is of paramount importance. This guide provides an objective comparison of the purity of Fmoc-NH-PEG15-CH2CH2COOH conjugates against their constituent starting materials, supported by experimental data and detailed analytical protocols. The integrity of the final conjugate is directly influenced by the purity of its precursors, making a thorough analysis at each stage of the synthesis crucial for reproducible and reliable outcomes.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound, a heterobifunctional linker, typically involves the protection of the terminal amine of an amino-PEG-acid molecule with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The primary starting materials are, therefore, an amino-PEG-acid and an Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu). Impurities in the final product can arise from these starting materials or from the synthesis process itself.
Potential Sources of Impurities:
-
From Amino-PEG-Acid: The polyethylene (B3416737) glycol (PEG) backbone can contain impurities from its polymerization process, such as residual ethylene (B1197577) glycol and diethylene glycol.[1] Oxidative degradation of the PEG chain can also introduce reactive impurities like formaldehyde (B43269) and formic acid, which can lead to unwanted side reactions.[2][3][4] Furthermore, the PEG starting material may exhibit polydispersity, meaning a mixture of molecules with varying PEG chain lengths is present, rather than a single, discrete species.
-
From Fmoc Reagent: The Fmoc-protection reagent and the resulting Fmoc-amino acid can contain several process-related impurities. These may include free amino acids, dipeptides formed during the reaction, and β-alanyl impurities.[5][6][7] The presence of residual unprotected amino acids can compromise the stability of the Fmoc group and reduce the efficiency of subsequent coupling reactions.[5]
-
From Synthesis and Storage: Incomplete reactions can lead to the presence of unreacted starting materials in the final product. Additionally, the solvents used, such as dimethylformamide (DMF), may contain impurities like dimethylamine, which can cause premature cleavage of the Fmoc group.[7]
Quantitative Purity Analysis: Conjugate vs. Starting Materials
The purity of the final this compound conjugate and its key starting materials can be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide structural confirmation and identification of impurities.
Table 1: Comparative Purity Data
| Analyte | Analytical Method | Purity Specification | Typical Impurities Detected |
| Starting Material 1: Amino-PEG15-CH2CH2COOH | HPLC-ELSD/CAD, GC-MS | ≥ 95% | PEG oligomers (polydispersity), di-acid PEG, residual catalysts |
| Starting Material 2: Fmoc-OSu | HPLC-UV | ≥ 98% | N-hydroxysuccinimide, Fmoc-OH, di-Fmoc-carbonate |
| Final Product: this compound | RP-HPLC-UV (265 nm) | ≥ 95% | Unreacted Amino-PEG15-acid, di-Fmoc-PEG species, hydrolyzed Fmoc |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for analyzing the purity of the final this compound conjugate and the Fmoc-OSu starting material.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general method for confirming the molecular weight of the starting materials and the final product.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For this compound, positive mode is often suitable.
-
Mass Range: 500-2000 m/z.
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Data Analysis: The resulting spectrum should be analyzed for the expected molecular ion peak. For PEGylated compounds, a distribution of peaks corresponding to different charge states may be observed.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR is a powerful technique for the structural elucidation of the final conjugate and its precursors.[9]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Analysis: The ¹H NMR spectrum should be integrated and the chemical shifts of the characteristic protons of the Fmoc group, the PEG backbone, and the terminal carboxylic acid should be identified and compared to the expected structure.
Visualization of Analytical Workflow and Purity Relationships
To better illustrate the logical flow of the purity analysis and the relationship between the starting materials and the final product, the following diagrams are provided.
References
- 1. organic chemistry - Detecting impurities in polyethylene glycol 3350 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. | Semantic Scholar [semanticscholar.org]
- 4. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. enovatia.com [enovatia.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
alternative linkers to Fmoc-NH-PEG15-CH2CH2COOH for bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. While traditional linkers like Fmoc-NH-PEG15-CH2CH2COOH, which relies on the formation of a stable amide bond through carboxyl group activation, have been widely used, a diverse array of alternative linkers with unique functionalities and advantages has emerged. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for various bioconjugation applications.
The this compound linker represents a class of reagents that, after deprotection of the Fmoc group to reveal a primary amine, can be conjugated to a biomolecule. The terminal carboxylic acid allows for its activation (e.g., as an NHS ester) to react with primary amines (like lysine (B10760008) residues) on a target biomolecule, forming a stable amide bond. This guide will compare this fundamental amine-reactive strategy with other prominent bioconjugation chemistries.
Key Alternative Bioconjugation Chemistries
The landscape of bioconjugation has expanded significantly, offering a range of specificities and reaction mechanisms. The primary alternatives to traditional amine-reactive linkers can be categorized as follows:
-
Thiol-Reactive Linkers (Maleimides): These linkers specifically target thiol groups on cysteine residues.
-
Bioorthogonal "Click Chemistry" Linkers: This category includes strain-promoted alkyne-azide cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as well as oxime and hydrazone ligations. These reactions are highly specific and do not interfere with biological processes.
-
Cleavable Linkers: Designed to release a payload under specific physiological conditions, these include disulfide linkers (cleaved by reducing agents), hydrazone linkers (acid-sensitive), and protease-sensitive peptide linkers.
-
Next-Generation and Novel Linkers: This includes more stable maleimide (B117702) analogues and innovative chemistries like the Hydrazino-Pictet-Spengler (HIPS) ligation.
Performance Comparison of Bioconjugation Linkers
The choice of linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize available quantitative data comparing key performance parameters of different linker types. It is important to note that direct head-to-head comparisons with this compound are scarce in the literature; therefore, the data presented compares the general conjugation chemistries.
Table 1: Comparison of Reaction Efficiency and Conditions
| Linker Type/Chemistry | Target Functional Group | Typical Reaction Conditions | Reaction Time | Typical Yield | Reference |
| Amine-Reactive (e.g., NHS ester) | Primary Amines (Lysine, N-terminus) | pH 7.2-9.0, Aqueous buffer | 30 min - 2 hours | Moderate to High | [1][2] |
| Thiol-Reactive (Maleimide) | Thiols (Cysteine) | pH 6.5-7.5, Aqueous buffer | 1 - 4 hours | High (>90%) | [3][4] |
| SPAAC (e.g., DBCO-Azide) | Azide/Cyclooctyne | Physiological pH, Aqueous buffer | 1 - 12 hours | High | [5][6] |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | pH 4-7, Aniline (B41778) catalyst can accelerate | 1 - 24 hours | High | [7][8] |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide | pH 4.5-7, Aniline catalyst can accelerate | 1 - 24 hours | Moderate to High | [7][8] |
Table 2: Comparison of Linkage Stability
| Linkage Type | Bond Formed | Stability Characteristics | In Vivo Half-Life (Context Dependent) | Reference |
| Amide | Amide | Highly stable to hydrolysis and enzymes. | Very long (non-cleavable) | [9] |
| Thioether (from Maleimide) | Thioether | Generally stable, but can undergo retro-Michael addition leading to payload release. | Variable, can be unstable in plasma.[10] | [11] |
| Triazole (from Click Chemistry) | Triazole | Exceptionally stable to hydrolysis and enzymatic cleavage. | Very long (non-cleavable) | [12] |
| Oxime | Oxime | More stable than hydrazones, particularly at lower pH. | Relatively stable | [12][13] |
| Hydrazone | Hydrazone | Susceptible to hydrolysis at acidic pH (e.g., in endosomes/lysosomes). | Designed to be cleavable at low pH. | [11][14] |
| Disulfide | Disulfide | Stable in circulation, but cleaved in the reducing environment of the cell. | Designed to be cleavable in cells. | [11] |
| Valine-Citrulline Peptide | Peptide | Stable in circulation, cleaved by lysosomal proteases (e.g., Cathepsin B). | Designed to be enzymatically cleavable. | [15][16] |
Experimental Protocols
Detailed methodologies for key alternative bioconjugation strategies are provided below.
Protocol 1: Maleimide-PEG-NHS Ester Conjugation to an Antibody
This two-step protocol first activates the antibody with the NHS ester part of the linker and then conjugates a thiol-containing molecule.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG-NHS ester linker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting column
Procedure:
-
Antibody Preparation: Dissolve the antibody in conjugation buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Amine Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Thiol Reaction: Immediately add the thiol-containing payload to the maleimide-activated antibody solution, typically at a 1.5- to 5-fold molar excess over the antibody.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10-50 mM cysteine or other thiol-containing small molecule.
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable chromatography method.[1][3][4]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol describes the conjugation of an azide-modified biomolecule to a DBCO-functionalized payload.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing payload
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Reactant Preparation: Dissolve the DBCO-containing payload in DMSO or DMF.
-
Conjugation Reaction: Add the DBCO-payload solution to the azide-modified protein solution. A molar excess of the DBCO-payload (typically 3-10 fold) is recommended. The final concentration of organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Purification: Remove the excess, unreacted DBCO-payload by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate for drug-to-antibody ratio (DAR) and purity using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[5]
Protocol 3: Hydrazone Ligation for Bioconjugation
This protocol outlines the conjugation of a hydrazide-modified molecule to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-functionalized protein (can be generated by oxidation of N-terminal serine or threonine)
-
Hydrazide-functionalized payload
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)
-
Aniline (optional, as a catalyst)
Procedure:
-
Reactant Preparation: Dissolve the hydrazide-payload in the conjugation buffer.
-
Conjugation Reaction: Add the hydrazide-payload solution to the aldehyde-functionalized protein solution. A molar excess of the hydrazide is typically used.
-
Catalysis (Optional): For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.[7][8]
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature.
-
Purification: Purify the resulting conjugate using SEC or another appropriate chromatographic method to remove excess reagents.
Visualizing Bioconjugation Pathways
The following diagrams illustrate the chemical principles behind the discussed alternative linker strategies.
Caption: Comparison of Amine-Reactive and Thiol-Reactive Conjugation.
Caption: Bioorthogonal Click Chemistry vs. Cleavable Hydrazone Ligation.
Caption: General workflow for bioconjugate development.
Conclusion
The field of bioconjugation has moved beyond simple amide bond formation, offering a sophisticated toolbox of linker technologies. The choice of an alternative to a traditional linker like this compound depends on the specific requirements of the application. For constructing highly stable bioconjugates with precise control over the conjugation site, bioorthogonal click chemistry, particularly SPAAC, offers significant advantages. When designing smart therapeutics that release a payload in response to a specific stimulus, cleavable linkers such as hydrazones, disulfides, or enzyme-sensitive peptides are the preferred choice. Thiol-reactive maleimide linkers provide a straightforward method for site-specific conjugation to cysteine residues, although their stability in vivo should be carefully considered. By understanding the chemistries, performance characteristics, and experimental protocols associated with these alternative linkers, researchers can make more informed decisions to develop novel and effective bioconjugates.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Cost-Benefit Analysis of Long-Chain PEG Linkers in Research
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the performance of a bioconjugate. Among the most common are polyethylene (B3416737) glycol (PEG) linkers, which offer a tunable platform to enhance the therapeutic properties of proteins, peptides, and nanoparticles. This guide provides a comprehensive comparison of long-chain versus short-chain PEG linkers, supported by experimental data, to facilitate an informed selection process.
The length of a PEG linker is not a trivial parameter; it can profoundly influence a conjugate's solubility, stability, pharmacokinetic profile, and biological activity. While long-chain PEG linkers are often lauded for their ability to extend the circulation half-life of therapeutics, this benefit can come at the cost of reduced activity or increased manufacturing complexity. This analysis delves into the quantitative and qualitative trade-offs to guide researchers in selecting the optimal linker for their specific application.
Performance Comparison: Long-Chain vs. Short-Chain PEG Linkers
The selection of a PEG linker necessitates a balance between improving pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.
| Parameter | Long-Chain PEG Linker | Short-Chain PEG Linker | Key Considerations |
| Circulation Half-Life | Significantly extended | Modest to no extension | Longer chains increase the hydrodynamic radius, reducing renal clearance.[1][2] |
| Solubility | Markedly enhanced, especially for hydrophobic molecules | Moderately enhanced | The hydrophilic nature of the PEG chain improves the solubility of the conjugate.[3][4] |
| Immunogenicity | Generally reduced | May offer less shielding of antigenic sites | The flexible PEG chain can mask epitopes on the protein surface, reducing immune recognition.[4] |
| In Vitro Cytotoxicity | Often reduced | Generally higher | Longer linkers can cause steric hindrance, impeding the interaction of the therapeutic with its target.[5][6] |
| Tumor Accumulation | Can be enhanced in vivo | May be lower in vivo | The extended circulation time of long-chain PEGylated nanoparticles can lead to greater accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[1][7] |
| Cost | Generally higher manufacturing cost | Lower manufacturing cost | The synthesis and purification of longer, monodisperse PEG chains can be more complex and expensive.[3] |
Quantitative Data Summary
The following tables provide a snapshot of experimental data comparing the effects of different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Circulation Half-Life
| Molecule | PEG Linker Length | Half-Life | Fold Increase vs. No PEG |
| Affibody-Drug Conjugate | None | 19.6 min | - |
| 4 kDa | 49.2 min | 2.5x | |
| 10 kDa | 219.0 min | 11.2x | |
| rhTIMP-1 | None | 1.1 h | - |
| 20 kDa | 28 h | 25x[8] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Drug Formulation | PEG Linker Length | Cell Line | IC50 (µg/mL) |
| Free Doxorubicin | - | KB | 0.0896 |
| Doxorubicin Liposome | 2 kDa | KB | 0.1197 |
| 5 kDa | KB | 0.1077 | |
| 10 kDa | KB | 0.1125 |
In this study, while in vivo tumor accumulation was significantly enhanced with longer PEG linkers, the in vitro cytotoxicity did not show a significant difference between the different linker lengths for the liposomal formulation.[1]
Table 3: Influence of PEG Linker Length on In Vivo Tumor Accumulation
| Drug Formulation | PEG Linker Length | Tumor Model | Outcome |
| Folate-Linked Liposomes | 2 kDa, 5 kDa, 10 kDa | KB cell xenograft | Tumor accumulation significantly increased with increasing PEG linker length.[1] |
| Folate-Linked Microemulsion | 2 kDa | KB cells | 4-fold higher cell association than non-folate microemulsion. |
| 5 kDa | KB cells | 200-fold higher cell association than non-folate microemulsion.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEG linker performance. Below are representative protocols for key experiments.
Protocol 1: Protein PEGylation via Reductive Amination
This protocol outlines the conjugation of an aldehyde-terminated PEG linker to a protein.
Materials:
-
Protein of interest
-
mPEG-aldehyde linker
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Addition: Add the mPEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).[10]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a PEGylated therapeutic.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated therapeutic and non-PEGylated control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEGylated therapeutic and control compounds. Add the compounds to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines the determination of the circulation half-life of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Analytical method to quantify the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to determine the elimination half-life (t½).[2][8]
Visualizing Key Concepts
Diagrams can help to clarify complex biological processes and experimental workflows.
Conclusion: Balancing the Benefits and Costs
The use of long-chain PEG linkers in research offers significant advantages, primarily in extending the circulation half-life and improving the solubility of bioconjugates. These benefits can lead to enhanced in vivo efficacy, particularly in targeted drug delivery to tumors via the EPR effect. However, these advantages must be weighed against the potential "costs," which include reduced in vitro potency due to steric hindrance and potentially higher manufacturing expenses.
Conversely, short-chain PEG linkers may be preferable when high in vitro activity is paramount and a long circulation time is not the primary objective. The optimal choice of PEG linker length is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome. A systematic evaluation of different linker lengths, as outlined in the experimental protocols, is crucial for the rational design of effective and safe bioconjugates.
References
- 1. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Fmoc-NH-PEG15-CH2CH2COOH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal protocols for handling Fmoc-NH-PEG15-CH2CH2COOH. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. While this compound and similar Fmoc-protected amino acids are generally not classified as hazardous substances, prudent laboratory practices are necessary to minimize exposure and prevent contamination.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
While not classified as hazardous, direct contact with the eyes, skin, and respiratory tract should be avoided. The primary risks are associated with the inhalation of airborne powder and direct contact.
Recommended Personal Protective Equipment (PPE):
A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A dust mask is recommended when handling the solid form to prevent inhalation of airborne particles. | To prevent respiratory tract irritation. |
II. Quantitative Data
The key quantitative data for this compound are summarized below for your reference.
| Property | Value |
| Molecular Formula | C48H77NO19 |
| Molecular Weight | 972.12 g/mol |
| Appearance | White solid or viscous liquid |
| Storage Temperature | -18°C for long-term storage |
III. Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving
Objective: To accurately weigh and dissolve solid this compound while minimizing exposure and contamination.
Materials:
-
This compound
-
Appropriate PPE (see table above)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware (e.g., vial, flask)
-
Selected solvent (e.g., DMF, DMSO)
-
Vortex mixer or sonicator (optional)
Procedure:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated weighing station, is clean and uncluttered.
-
Don all required personal protective equipment.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as PEGylated compounds can be hygroscopic.
-
-
Weighing:
-
Place a clean weighing boat or paper on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of the solid compound from its storage container to the weighing boat using a clean spatula.
-
Perform this transfer within a fume hood or a well-ventilated area to minimize the inhalation of any airborne powder.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Transfer the weighed solid into the appropriate glassware.
-
Add the desired volume of a suitable polar organic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Gently swirl the container to facilitate dissolution. If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved.
-
-
Post-Handling:
-
Securely cap the solution.
-
Clean the spatula and the work area thoroughly.
-
Dispose of the weighing boat/paper and any contaminated materials as outlined in the disposal plan below.
-
Remove and properly dispose of your gloves.
-
Wash your hands thoroughly with soap and water.
-
Handling Workflow Diagram
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of unused chemical and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Disposal of Solid this compound:
-
Do not dispose of the solid chemical in the regular trash or down the drain.[1]
-
Collect all solid waste in a designated, clearly labeled hazardous waste container.[1]
-
The label should include the full chemical name, "Hazardous Waste," and the accumulation start date.[1]
-
Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.[1]
Disposal of Solutions:
-
Solutions of this compound in organic solvents should also be collected in a labeled hazardous waste container designated for flammable liquids.
-
Do not pour solutions down the drain.
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers, should be considered contaminated waste.[1]
-
Place these items in the same designated hazardous waste container as the solid chemical waste.[1]
Final Disposal:
-
Arrange for the pickup and disposal of all chemical waste through your institution's licensed chemical waste disposal service.[1]
Disposal Logic Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
